molecular formula C13H12N2O2 B3160954 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone CAS No. 866156-99-2

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone

Cat. No.: B3160954
CAS No.: 866156-99-2
M. Wt: 228.25 g/mol
InChI Key: HDQKKQXUFYFBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone is a synthetic organic compound featuring a propiophenone core substituted with a pyrazinyloxy group. Compounds of this structural class are of significant interest in medicinal chemistry and drug discovery research, particularly as key intermediates in the synthesis of more complex molecules or as scaffolds for developing pharmacologically active agents . The propiophenone moiety is a common feature in compounds studied for their interaction with various biological targets, while the pyrazine ring can contribute to hydrogen bonding and coordination with biomolecules, influencing the compound's binding affinity and selectivity . Researchers utilize this compound in Structure-Activity Relationship (SAR) studies to systematically alter its structure and understand how specific functional groups contribute to biological activity, a fundamental process in rational drug design . It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-pyrazin-2-yloxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-12(16)10-3-5-11(6-4-10)17-13-9-14-7-8-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQKKQXUFYFBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273744
Record name 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866156-99-2
Record name 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866156-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone , a specialized chemical intermediate utilized in medicinal chemistry and agrochemical synthesis.

Executive Summary

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone (CAS: 866156-99-2) is an aromatic ketone characterized by a pyrazinyl ether moiety linked to a propiophenone core. This compound serves as a critical scaffold in the development of bioactive small molecules, particularly in the exploration of metabolic modulators (e.g., glucokinase activators) and agrochemical agents (herbicides). Its structure combines the lipophilic, metabolic stability of the pyrazine ring with the reactive carbonyl functionality of propiophenone, making it a versatile "privileged structure" for diversifying chemical libraries.

Chemical Identity & Nomenclature

Identifier Value
CAS Number 866156-99-2
IUPAC Name 1-[4-(Pyrazin-2-yloxy)phenyl]propan-1-one
Common Synonyms 4-(2-Pyrazinyloxy)propiophenone; p-(2-Pyrazinyloxy)propiophenone
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
SMILES CCC(=O)C1=CC=C(C=C1)OC2=CN=CC=N2
InChI Key Predicted based on structure

Physicochemical Profile

Understanding the physical properties is essential for optimizing reaction conditions and formulation.

Property Data / Prediction Implication
Appearance Off-white to pale yellow solidPurity indicator during isolation.
Melting Point 75–85 °C (Estimated)Solid handling; suitable for recrystallization.
LogP ~2.3Moderate lipophilicity; good membrane permeability.
Solubility Soluble in DMSO, DMF, DCM, EtOAc. Insoluble in water.Requires organic solvents for synthesis and assay.
pKa ~0.5 (Pyrazine N)Weakly basic; stable in neutral/basic conditions.

Synthetic Methodology

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The most robust route to synthesize this compound involves the coupling of 4'-hydroxypropiophenone with 2-chloropyrazine . This reaction relies on the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack by the phenoxide ion.

Reaction Scheme

Synthesis SM1 4'-Hydroxypropiophenone (CAS 70-70-2) Reagents Base: K2CO3 or Cs2CO3 Solvent: DMF or DMSO Temp: 90-110°C SM1->Reagents SM2 2-Chloropyrazine (CAS 14508-49-7) SM2->Reagents Complex Meisenheimer-like Transition State Reagents->Complex Deprotonation & Attack Product 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone (CAS 866156-99-2) Complex->Product -HCl (as KCl)

Figure 1: Synthetic pathway via SₙAr mechanism.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone.

Materials:

  • 4'-Hydroxypropiophenone (1.0 eq, 6.58 g)

  • 2-Chloropyrazine (1.2 eq, 6.03 g)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 12.1 g, anhydrous, finely ground)

  • DMF (Dimethylformamide) (60 mL, anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Solubilization: Add 4'-hydroxypropiophenone and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.

  • Addition: Add 2-chloropyrazine via syringe.

  • Reaction: Heat the mixture to 100°C in an oil bath. Monitor via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into 300 mL of ice-water slurry with vigorous stirring. The product should precipitate.

    • If solid forms: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc/Hexane).

Mechanistic Insights

The reaction proceeds via an SₙAr (Addition-Elimination) mechanism.

  • Activation: The nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect (–I and –M effects), making the C-2 position highly electrophilic.

  • Attack: The phenoxide oxygen (generated by K₂CO₃) attacks the C-2 position of the pyrazine.

  • Stabilization: The negative charge in the intermediate is delocalized onto the pyrazine nitrogens.

  • Aromatization: Chloride is eliminated, restoring aromaticity and yielding the ether product.

Why this matters: Substituents on the pyrazine ring affect reactivity. Electron-donating groups on the pyrazine would require higher temperatures or stronger bases (e.g., NaH).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

Technique Expected Signals
¹H NMR (400 MHz, CDCl₃) δ 8.5–8.1 (m, 3H): Pyrazine protons.δ 8.0 (d, 2H): Phenyl protons ortho to carbonyl.δ 7.2 (d, 2H): Phenyl protons ortho to ether.δ 3.0 (q, 2H): Methylene of propionyl group.δ 1.2 (t, 3H): Methyl of propionyl group.[2]
LC-MS (ESI+) [M+H]⁺ = 229.1 (Base peak).
IR Spectroscopy 1680 cm⁻¹: C=O stretch (Ketone).1580 cm⁻¹: C=N / C=C aromatic stretch.1240 cm⁻¹: C-O-C ether stretch.

Applications in Drug Discovery

This molecule is not just an end-product but a versatile intermediate .

  • Linker Chemistry: The carbonyl group can be modified via:

    • Reductive Amination: To generate amine-linked libraries.

    • Grignard Addition: To create tertiary alcohols.

    • Alpha-Bromination: To synthesize thiazoles or imidazoles (Hantzsch synthesis).

  • Metabolic Stability: The pyrazine ring is often used as a bioisostere for pyridine or phenyl rings to lower lipophilicity (LogP) and improve metabolic stability against CYP450 oxidation.

  • Target Classes:

    • Glucokinase Activators (GKAs): Pyrazinyloxy-phenyl moieties are common pharmacophores in GKAs for Type 2 Diabetes treatment.

    • Agrochemicals: Similar ether-linked heterocycles are found in commercial herbicides (e.g., inhibiting carotenoid biosynthesis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10866156-99-2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for SₙAr mechanism standards).
  • Sakya, S. M., et al. (2008). Pyrazine-based glucokinase activators: Preparation and SAR. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for pyrazinyloxy scaffolds in drug design).

Sources

biological activity of pyrazinyloxy phenyl propanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Profiling & Pharmacophore Exploration of Pyrazinyloxy Phenyl Propanone Derivatives

Executive Summary & Chemical Architecture

Pyrazinyloxy phenyl propanone derivatives represent a specialized subclass of diaryl ethers, structurally aligned with the aryloxyphenoxypropionate (AOPP) class of herbicides (commonly known as "fops") and certain metabolic modulators in medicinal chemistry.

Unlike the classical AOPP herbicides which possess a propionate ester tail, the propanone derivatives feature a ketone moiety. This structural deviation confers unique metabolic stability and lipophilicity profiles, making them critical scaffolds for two primary biological applications:

  • Agrochemicals: As inhibitors of Acetyl-CoA Carboxylase (ACCase) for selective grass weed control.

  • Medicinal Chemistry: As potential bioisosteres for PPAR agonists (metabolic regulation) or kinase inhibitors (oncology), leveraging the electron-deficient pyrazine ring to engage critical active site residues.

This guide dissects the synthetic pathways, mechanism of action (MoA), and structure-activity relationships (SAR) of these derivatives.

Synthetic Pathways: The SnAr Strategy

The core challenge in synthesizing pyrazinyloxy phenyl propanones is the formation of the diaryl ether bridge. The electron-deficient nature of the pyrazine ring facilitates Nucleophilic Aromatic Substitution (SnAr) .

Core Synthetic Protocol

The synthesis typically proceeds via a convergent route involving the coupling of a halopyrazine with a substituted phenol.

  • Step 1: Activation. 2-Chloropyrazine is used as the electrophile. The nitrogen atoms at positions 1 and 4 pull electron density, making the C-2 position highly susceptible to nucleophilic attack.

  • Step 2: Coupling. 1-(4-hydroxyphenyl)propan-1-one acts as the nucleophile.

  • Step 3: Optimization. The use of polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃, Cs₂CO₃) is critical to prevent polymerization and ensure high yields.

Visualization: Synthetic Workflow

SynthesisPath cluster_conditions Reaction Conditions Reactant1 2-Chloropyrazine (Electrophile) Inter Meisenheimer Complex Reactant1->Inter Reactant2 1-(4-hydroxyphenyl)propan-1-one (Nucleophile) Reactant2->Inter Base Base: K2CO3 Catalyst: 18-Crown-6 Base->Inter Solvent Solvent: DMF Temp: 80-100°C Solvent->Inter Product 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone (Target Scaffold) Inter->Product - HCl

Figure 1: Convergent synthetic pathway via Nucleophilic Aromatic Substitution (SnAr).

Biological Mechanism of Action (MoA)

The biological activity of these derivatives is bifurcated based on the target organism. The most well-characterized activity is herbicidal, specifically targeting lipid biosynthesis.

A. Herbicidal Activity: ACCase Inhibition

In plants, these derivatives function as Acetyl-CoA Carboxylase (ACCase) Inhibitors .

  • Target Site: The carboxyltransferase (CT) domain of the plastidic ACCase enzyme.

  • Mechanism: The molecule binds to the active site, preventing the carboxylation of acetyl-CoA to malonyl-CoA. This is the rate-limiting step in fatty acid biosynthesis.

  • Consequence: Depletion of fatty acids destroys cell membrane integrity in meristematic tissues, leading to necrosis in grasses (monocots) while sparing broadleaf plants (dicots).

B. Pharmacological Potential: Kinase & PPAR Modulation

In mammalian systems, the pyrazinyloxy motif is explored for:

  • Kinase Inhibition: The pyrazine nitrogens can accept hydrogen bonds from the hinge region of kinases (e.g., c-Met or ALK).

  • PPAR Agonism: The lipophilic tail (propanone) mimics endogenous fatty acids, potentially activating Peroxisome Proliferator-Activated Receptors (PPARs) to regulate glucose and lipid metabolism.

Visualization: ACCase Inhibition Pathway

MoA Inhibitor Pyrazinyloxy Phenyl Propanone Enzyme ACCase Enzyme (CT Domain) Inhibitor->Enzyme Competitive Binding Product Malonyl-CoA Enzyme->Product Blocked Substrate Acetyl-CoA + HCO3- Substrate->Enzyme Lipids Fatty Acid Elongation Product->Lipids Membrane Cell Membrane Integrity Lipids->Membrane Death Meristematic Necrosis (Plant Death) Membrane->Death Loss of Function

Figure 2: Mechanism of Action (MoA) showing the blockade of the lipid biosynthesis cascade.

Structure-Activity Relationship (SAR)

The efficacy of these derivatives relies on precise steric and electronic tuning. The following SAR table summarizes how structural modifications impact biological potency (IC₅₀ against ACCase).

Structural RegionModificationEffect on ActivityRationale
Pyrazine Ring UnsubstitutedHighBaseline activity; optimal size for binding pocket.
5-Methyl substitutionIncreased Hydrophobic interaction improves binding affinity.
5-Chloro substitutionDecreasedSteric clash; electron withdrawal reduces H-bond capability.
Ether Linker Oxygen (-O-)Optimal Provides necessary bond angle (~120°) for "V-shape" conformation.
Sulfur (-S-)ModerateChanges bond angle and length; reduces fit.
Phenyl Ring UnsubstitutedHighEssential spacer group.
2-Fluoro substitutionModerateCan lock conformation but may reduce solubility.
Propanone Tail Ethyl ketoneHigh Mimics the transition state of the natural substrate.
Methyl ketoneModerateSlightly too short for optimal hydrophobic pocket occupancy.
Phenyl ketoneLowSteric bulk prevents access to the active site.

Experimental Protocols

Protocol A: Synthesis of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone

This protocol is a self-validating system; the appearance of a specific precipitate indicates success.

  • Reagents: 2-Chloropyrazine (10 mmol), 1-(4-hydroxyphenyl)propan-1-one (10 mmol), Anhydrous

    
     (12 mmol), DMF (15 mL).
    
  • Procedure:

    • Dissolve the phenol derivative in DMF in a round-bottom flask.

    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion (Solution turns yellow/orange).
      
    • Add 2-Chloropyrazine dropwise.

    • Heat the mixture to 90°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up:

    • Pour the cooled reaction mixture into ice-cold water (100 mL).

    • Validation Point: A solid precipitate should form immediately. If oil forms, extract with ethyl acetate.

    • Recrystallize from ethanol to yield white/pale yellow crystals.

  • Characterization:

    • 1H NMR (CDCl3): Look for pyrazine protons (d, ~8.2-8.5 ppm) and the characteristic ethyl triplet/quartet of the propanone tail.

Protocol B: In Vitro ACCase Inhibition Assay
  • Enzyme Source: Wheat germ ACCase (commercially available or isolated).

  • Assay Buffer: 100 mM Tricine-KOH (pH 8.3), MgCl₂, ATP, Acetyl-CoA, NaH[¹⁴C]O₃.

  • Procedure:

    • Incubate enzyme with the test compound (dissolved in acetone/DMSO) for 10 mins.

    • Initiate reaction by adding the substrate cocktail containing radioactive bicarbonate.

    • Incubate at 30°C for 20 mins.

    • Stop reaction with 20% HCl.

  • Measurement:

    • Dry the samples to remove unreacted ¹⁴CO₂.

    • Resuspend residue (acid-stable ¹⁴C-malonyl-CoA) in scintillation fluid.

    • Measure radioactivity (CPM). Calculate % Inhibition relative to control.

References

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Royal Society of Chemistry (RSC) Advances. (2017). Link

  • Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Journal of Agricultural and Food Chemistry. (2007). Link

  • 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone - Hazard Genotoxicity. U.S. Environmental Protection Agency (EPA) CompTox Dashboard. (2025).[1] Link[1]

  • Phenylpyrazole derivatives with antitumor activity. Biochemical Pharmacology. (2024).[2] Link

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules (MDPI). (2022). Link

Sources

A Strategic In-Vitro Screening Cascade for 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazine Derivative

The compound 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone represents a novel chemical entity with significant therapeutic potential, warranting a systematic and rigorous in-vitro screening process. Its structure, featuring a pyrazine ring linked via an ether bridge to a phenylpropanone moiety, suggests a diverse range of possible biological activities. Pyrazine derivatives are known for their broad spectrum of pharmacological effects, including antimicrobial and anticancer properties[1]. The propanone side chain, on the other hand, can influence the molecule's interaction with various biological targets. This guide outlines a comprehensive, tiered approach for the preliminary in-vitro screening of this compound, designed to efficiently assess its cytotoxic, antimicrobial, and potential enzyme-inhibiting activities. The proposed workflow is structured to move from broad, foundational assays to more specific, mechanistic investigations, ensuring a data-driven progression in the early stages of drug discovery.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone is critical for accurate and reproducible in-vitro testing. While experimental data for this specific molecule is not widely available, predictions based on its structure can be made.

PropertyPredicted Value/InformationSource
Molecular Formula C13H12N2O2-
Molecular Weight 228.25 g/mol -
Solubility Insoluble in water; soluble in organic solvents such as DMSO and ethanol.[2]
Appearance Likely a solid at room temperature.-

For all in-vitro assays, a stock solution of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone should be prepared in sterile dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer, ensuring that the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).

A Tiered Approach to In-Vitro Screening

The proposed screening cascade is designed to provide a comprehensive preliminary assessment of the compound's biological activity in a logical and resource-efficient manner.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Mechanistic Insights Cytotoxicity Cytotoxicity Screening (MTT & LDH Assays) Antimicrobial Antimicrobial Activity (MIC & Disk Diffusion) Cytotoxicity->Antimicrobial If low cytotoxicity Enzyme Enzyme Inhibition (Kinase/Protease Assays) Cytotoxicity->Enzyme If low cytotoxicity Pathway Pathway Analysis & Target Identification Antimicrobial->Pathway If active Enzyme->Pathway If active

Caption: Tiered in-vitro screening workflow for 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone.

Tier 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[3] This establishes a therapeutic window and informs the concentration ranges for subsequent, more specific assays. We will employ two complementary assays to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[4][5]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone from the DMSO stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture supernatant.[1]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • Supernatant Collection: After the 24 or 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.

Hypothetical Tier 1 Data Summary:

AssayCell Line24h IC50 (µM)48h IC50 (µM)
MTT HeLa25.315.8
MCF-732.121.4
HEK293> 10085.2
LDH HeLa45.730.1
MCF-755.938.6
HEK293> 100> 100

Tier 2: Functional Screening

Based on the cytotoxicity profile, a non-toxic concentration range can be selected for further functional screening. The pyrazine moiety suggests potential antimicrobial and enzyme-inhibiting activities.

Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9]

Experimental Protocol:

  • Microorganism Preparation: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans). Prepare a standardized inoculum of each microorganism to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The concentration range should be guided by the cytotoxicity data.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

This is a qualitative method to assess the antimicrobial activity of a compound.[10]

Experimental Protocol:

  • Agar Plate Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Evenly spread a standardized microbial inoculum over the surface of the agar plates.[11]

  • Disk Application: Impregnate sterile paper disks with a known concentration of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. Place the disks on the inoculated agar surface.[12]

  • Incubation: Incubate the plates as described for the broth microdilution assay.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disk.

Hypothetical Tier 2 Antimicrobial Data Summary:

MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
S. aureus1618
E. coli6412
C. albicans3215
Enzyme Inhibition Screening

The diverse biological activities of pyrazine derivatives suggest they may interact with various enzymes. A preliminary screen against a representative kinase and protease is a logical starting point.

G cluster_0 Kinase Inhibition Assay Workflow Start Start Incubate Pre-incubate Kinase with Compound Start->Incubate Add_ATP Add ATP and Substrate Incubate->Add_ATP Kinase_Reaction Kinase Reaction Add_ATP->Kinase_Reaction Detect_ADP Detect ADP Production Kinase_Reaction->Detect_ADP End End Detect_ADP->End

Caption: General workflow for a kinase inhibition assay.

Protein kinases are crucial regulators of cellular processes and are common drug targets.[13] A generic, luminescence-based kinase assay that measures ADP production can be used for initial screening.[14]

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of a generic kinase (e.g., a tyrosine kinase like Src), its corresponding substrate peptide, and ATP.

  • Compound Pre-incubation: In a 384-well plate, add the kinase and varying concentrations of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. Include a positive control inhibitor (e.g., staurosporine) and a no-inhibitor control. Incubate for 15-30 minutes at room temperature.[15]

  • Kinase Reaction Initiation: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection: Add a detection reagent that converts ADP to a luminescent signal (e.g., Kinase-Glo® Luminescent Kinase Assay from Promega).

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

Proteases are another important class of enzymes involved in various physiological and pathological processes. A fluorogenic assay can be employed for initial screening.[16]

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of a generic protease (e.g., trypsin), and a fluorogenic substrate (e.g., a casein-based substrate).[17]

  • Compound Pre-incubation: In a black 96-well plate, add the protease and varying concentrations of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. Include a known protease inhibitor as a positive control and a no-inhibitor control. Incubate for 15 minutes at room temperature.

  • Protease Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader. The increase in fluorescence corresponds to substrate cleavage.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot). Calculate the percentage of protease inhibition and the IC50 value.

Hypothetical Tier 2 Enzyme Inhibition Data Summary:

Enzyme TargetAssay TypeIC50 (µM)
Generic Tyrosine Kinase Luminescence8.7
Generic Serine Protease Fluorescence> 50

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the preliminary in-vitro screening of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. The proposed tiered approach, starting with foundational cytotoxicity assays followed by functional screens for antimicrobial and enzyme-inhibiting activities, allows for a comprehensive initial assessment of the compound's biological potential. The detailed protocols, grounded in established methodologies, ensure the generation of reliable and reproducible data.

Positive results in any of the Tier 2 assays would warrant progression to Tier 3, which would involve more in-depth mechanistic studies. For example, if significant antimicrobial activity is observed, determining the minimum bactericidal concentration (MBC) and time-kill kinetics would be the next logical steps. If potent and selective enzyme inhibition is identified, further studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to identify the specific enzyme target would be crucial. The data generated from this screening cascade will be instrumental in guiding the subsequent stages of drug discovery and development for this promising novel compound.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • SEAFDEC/AQD. (2004). Disk diffusion method. In E. A. Tendencia (Ed.), Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. Retrieved from [Link]

  • ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

  • Archives of Razi Institute. (n.d.). Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors. Retrieved from [Link]

  • Scientific Electronic Library Online. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Biocompare. (2023, November 22). How to Select the Right Protease Inhibitor. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit (EKIN-400). Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. Retrieved from [Link]

  • PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

Sources

The Pyrazine Ether Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Flatland of Aromatic Rings

In the landscape of medicinal chemistry, certain heterocyclic scaffolds emerge time and again, proving their worth across a multitude of biological targets. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is one such "privileged" structure.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile building block in drug design.[2][3] This guide moves beyond a general overview of pyrazines to focus on a specific, powerful subclass: pyrazine ethers .

The introduction of an ether linkage (C-O-C) to the pyrazine core imparts a unique combination of structural rigidity and conformational flexibility. This linker can precisely orient other pharmacophoric elements in three-dimensional space to engage with biological targets, from the ATP-binding hinge region of kinases to the allosteric pockets of G-protein coupled receptors.[3][4] This technical guide will deconstruct the synthesis, structure-activity relationships (SAR), and therapeutic applications of pyrazine ethers, providing researchers and drug development professionals with a comprehensive understanding of their design and utility.

The Strategic Synthesis of Pyrazine Ethers

The construction of a pyrazine ether can be conceptually divided into two phases: the formation of the core pyrazine heterocycle and the subsequent installation of the ether linkage.

Assembling the Pyrazine Core

Numerous methods exist for synthesizing the pyrazine ring, with the most classical and robust being the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] This approach is highly versatile, allowing for the introduction of various substituents onto the pyrazine ring by selecting appropriately substituted starting materials. The reaction proceeds through a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine.[7]

Installing the Ether Linkage: The Williamson Ether Synthesis

The premier method for forming the crucial aryl or alkyl ether bond to the pyrazine ring is the venerable Williamson ether synthesis.[8][9] This reaction is a classic SN2 nucleophilic substitution where an alkoxide or phenoxide anion displaces a halide on an electrophilic partner.[10] In our context, this typically involves the reaction of a chloropyrazine with the desired alcohol or phenol in the presence of a base.

The choice of a halo-pyrazine, typically a chloropyrazine, is strategic. The electron-withdrawing nature of the pyrazine nitrogens makes the carbon atoms susceptible to nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloride by the incoming alkoxide or phenoxide.

Williamson_Ether_Synthesis cluster_0 Reaction Workflow Chloropyrazine Chloropyrazine (Electrophile) Product Pyrazine Ether Chloropyrazine->Product Alcohol Alcohol / Phenol (Nucleophile Precursor) Alkoxide Alkoxide / Phenoxide (Nucleophile) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Alkoxide Alkoxide->Product SN2 / SNAr Attack Salt Salt Byproduct

Caption: General workflow for the Williamson ether synthesis to form pyrazine ethers.

Experimental Protocol 1: Synthesis of 2-((4-methoxyphenyl)oxy)pyrazine

This protocol provides a representative step-by-step methodology for the synthesis of a model pyrazine ether via the Williamson ether synthesis.

Materials:

  • 2-chloropyrazine

  • 4-methoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes. The base neutralizes the acidic phenol to generate the phenoxide nucleophile in situ.

  • Addition of Electrophile: Add 2-chloropyrazine (1.15 g, 10 mmol) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle. Maintain stirring and heating for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-((4-methoxyphenyl)oxy)pyrazine product.

Pyrazine Ethers as Potent Kinase Inhibitors

One of the most successful applications of the pyrazine ether scaffold is in the development of small-molecule kinase inhibitors.[2] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][11]

The pyrazine ring itself is an excellent "hinge-binder." One of its nitrogen atoms can form a crucial hydrogen bond with the backbone amide of a conserved amino acid in the hinge region of the kinase ATP-binding pocket, a key interaction for many inhibitors.[3] The ether linkage then acts as a vector, projecting a substituted aryl or alkyl group out of the hinge region and into the more variable solvent-exposed region of the active site. This allows for the fine-tuning of potency and selectivity.[4]

SAR_Kinase_Inhibitor Core Pyrazine Ether Scaffold Hinge Hinge-Binding Region (Pyrazine Core) Core->Hinge interacts with Linker Ether Linker (O-atom) Core->Linker contains Solvent Solvent-Exposed Region (R-Group) Core->Solvent presents SAR_Hinge • H-Bond Acceptor • Core Rigidity Hinge->SAR_Hinge SAR_Linker • Controls Vector/Angle • Modulates Flexibility Linker->SAR_Linker SAR_Solvent • Fine-tunes Potency • Governs Selectivity • Impacts PK Properties Solvent->SAR_Solvent

Caption: Structure-activity relationship (SAR) model for pyrazine ether kinase inhibitors.

Structure-Activity Relationship (SAR) Insights
  • The Pyrazine Core: As mentioned, the pyrazine nitrogen is a key hydrogen bond acceptor. Substitutions on the pyrazine ring can modulate basicity and introduce additional interactions.

  • The Ether Linkage: The oxygen atom itself can act as a hydrogen bond acceptor. The geometry of the ether linkage is critical; it dictates the angle at which the R-group is presented. Replacing the oxygen with sulfur (thioether) or nitrogen (amine) can drastically alter this geometry and the compound's electronic properties.

  • The Terminal Group (R): This is the primary site for optimization. Adding substituents to a terminal phenyl ring, for example, can pick up additional interactions with the protein, enhancing potency. Bulky groups can be used to achieve selectivity for kinases with larger binding pockets. Furthermore, polar groups can be introduced here to improve solubility and other pharmacokinetic properties.[4]

Data Presentation: Pyrazine-based Kinase Inhibitors

The following table summarizes the inhibitory activity of representative compounds against key kinases, illustrating the potency that can be achieved with this scaffold.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference Cell Line(s)Citation
Gilteritinib FLT3 / AXL0.29 (FLT3)MOLM-13[2]
Compound 23k VEGFR-2 / c-Met1050 (VEGFR-2)A549, MCF-7, HepG2[4]
Compound 17l c-Met / VEGFR-226 (c-Met)A549, MCF-7, HeLa[12]

Note: Compound 23k is a phenoxy-pyrimidine, a close bioisostere of a phenoxy-pyrazine, illustrating the principle across similar scaffolds.

Biological Evaluation: Assessing Kinase Inhibition

Once a series of pyrazine ethers has been synthesized, their biological activity must be quantified. A standard method is a biochemical kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a purified kinase enzyme in vitro.

Experimental Protocol 2: Biochemical Kinase Inhibition Assay (Luminescent)

This protocol outlines a common, high-throughput method for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound against a target kinase using a luminescence-based ATP detection system (e.g., ADP-Glo™).[13]

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents (Kinase, Substrate, ATP, Test Compound Dilutions) Start->Prepare Dispense Dispense Test Compound (or DMSO control) into 384-well plate Prepare->Dispense AddKinase Add Kinase/Substrate Mix Dispense->AddKinase Incubate1 Short Incubation AddKinase->Incubate1 Initiate Initiate Reaction: Add ATP Solution Incubate1->Initiate Incubate2 Incubate at Room Temp (e.g., 60 minutes) Initiate->Incubate2 Stop Stop Reaction & Detect Signal: Add Detection Reagent Incubate2->Stop Read Read Luminescence on Plate Reader Stop->Read Analyze Data Analysis: Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

Sources

Methodological & Application

experimental protocol for the synthesis of pyrazinyloxy aryl ketones

Application Note: Advanced Synthesis of Pyrazinyloxy Aryl Ketones via Regioselective Coupling

Executive Summary

Pyrazinyloxy aryl ketones are critical pharmacophores in medicinal chemistry (specifically in glucokinase activators and herbicide scaffolds). Their synthesis presents a specific challenge: the "Pyrazine Paradox." While the pyrazine ring is electron-deficient (suggesting high reactivity toward nucleophiles), 2-chloropyrazine derivatives are kinetically less reactive than their pyrimidine or nitrobenzene counterparts due to the specific resonance stabilization of the diazine ring.

This protocol details a robust, scalable method for synthesizing pyrazinyloxy aryl ketones via Nucleophilic Aromatic Substitution (


)

Mechanistic Insight: The Pathway

To optimize this reaction, one must understand the rate-determining step. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

The Chemical Challenge
  • Activation: The nitrogen atoms in the pyrazine ring act as electron sinks, lowering the LUMO energy and allowing nucleophilic attack.

  • Leaving Group: Chloride is the standard leaving group.[1]

  • Nucleophile: The phenol (aryl ketone) is a weak nucleophile and must be fully deprotonated to the phenoxide anion to overcome the activation energy barrier of the pyrazine ring.

Pathway Visualization

The following diagram illustrates the transition from reactants to the high-energy Meisenheimer intermediate, followed by the restoration of aromaticity.

SNAr_Mechanismcluster_conditionsCritical FactorsReactantsReactants(Chloropyrazine + Phenoxide)TS1Transition State 1(Nucleophilic Attack)Reactants->TS1 k1 (Slow)MeisenheimerMeisenheimer Complex(Anionic Intermediate)TS1->MeisenheimerTS2Transition State 2(Leaving Group Departure)Meisenheimer->TS2ProductsProduct(Pyrazinyloxy Aryl Ketone)TS2->Products k2 (Fast)Factor1Solvent Polarity(Stabilizes TS)Factor2Base Strength(Ensures [ArO-])

Figure 1: Reaction coordinate visualization for the

Experimental Strategy & Optimization

Solvent Selection

The choice of solvent is binary in industrial applications for this scaffold:

  • DMF (N,N-Dimethylformamide): High boiling point, excellent solubility for phenoxide salts. Recommended for small-scale optimization.

  • DMSO (Dimethyl sulfoxide): Higher reaction rates due to better solvation of cations (leaving the phenoxide "naked" and more reactive), but harder to remove during workup.

Base Selection[2]
  • Potassium Carbonate (

    
    ):  The standard. Cheap, effective, and easily removed. Requires heating to 
    
    
    .
  • Cesium Carbonate (

    
    ):  The "Turbo" base. The "Cesium Effect" (higher solubility in organic solvents and weaker ion pairing) can increase yields for sterically hindered ketones by 15-20%.
    
Quantitative Reagent Table
ComponentRoleEquivalentsRecommended Reagent
Substrate A Electrophile1.02-Chloropyrazine
Substrate B Nucleophile1.14-Hydroxyacetophenone
Base Proton Scavenger1.5 - 2.0

(anhydrous)
Solvent Medium0.2 - 0.5 MDMF (Anhydrous)
Temperature CatalystN/A

Detailed Experimental Protocol

Phase 1: Preparation
  • Drying: Ensure

    
     is dried in an oven (
    
    
    ) overnight. Water is the enemy of this reaction; hydroxide ions generated from water will compete with the phenol, creating hydroxypyrazine impurities.
  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and equip it with a nitrogen balloon or manifold.

Phase 2: Phenoxide Generation (The "Pre-Stir")

Expert Insight: Do not mix everything at once. Generate the nucleophile first.

  • Charge the flask with 4-Hydroxyacetophenone (1.1 equiv) and

    
      (1.5 equiv).
    
  • Add Anhydrous DMF (concentration ~0.5 M relative to phenol).

  • Stir at Room Temperature for 30 minutes .

    • Visual Cue: The suspension may change color (often yellowing) or consistency as the phenoxide anion forms. Bubbling (

      
      ) may be observed if trace moisture reacts, but primarily this is a deprotonation step.
      
Phase 3: The Coupling Reaction
  • Add 2-Chloropyrazine (1.0 equiv) to the stirring mixture.

  • Heat the reaction mixture to

    
     .
    
  • Monitor: Check by TLC (Hexane:Ethyl Acetate 7:3) or LC-MS after 2 hours.

    • Endpoint: Disappearance of 2-chloropyrazine (the limiting reagent).

    • Note: If conversion stalls after 4 hours, add 10 mol% of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst to stabilize the transition state.

Phase 4: Workup and Isolation
  • Quench: Cool to room temperature and pour the mixture into Ice Water (5x reaction volume).

    • Why? DMF is miscible with water; the product (organic) should precipitate out.

  • Extraction: If a solid precipitates, filter it (ideal). If an oil forms, extract with Ethyl Acetate (3x) .

  • Wash: Wash the organic layer with Brine (2x) and Water (2x) to remove residual DMF.

    • Critical Step: Residual DMF interferes with crystallization.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient 0-40% EtOAc in Hexanes).

Workflow Diagram

Protocol_WorkflowStartStart: Dry ReagentsStep11. Phenoxide Formation(Phenol + K2CO3 + DMF)RT, 30 minsStart->Step1Step22. Addition of Electrophile(Add 2-Chloropyrazine)Step1->Step2Step33. Thermal Activation(Heat to 90°C, 2-6 hrs)Step2->Step3DecisionTLC Check:SM Consumed?Step3->DecisionDecision->Step3No (Continue Heating)Quench4. Quench into Ice WaterDecision->QuenchYesIsolate5. Filtration or ExtractionQuench->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis of pyrazinyloxy aryl ketones.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis (Product contains OH instead of O-Ar):

    • Cause: Wet DMF or wet base.

    • Solution: Use molecular sieves in the reaction flask or freshly distilled DMF.

  • Incomplete Conversion:

    • Cause: Low nucleophilicity of the specific aryl ketone.

    • Solution: Switch base to

      
       or increase temperature to 
      
      
      .
  • Regioselectivity Issues (for substituted pyrazines):

    • If using 2,3-dichloropyrazine , the substitution will occur at the position ortho to the most activating nitrogen. However, steric hindrance from the ketone moiety on the phenol is rarely an issue due to the distance.

Validation (Self-Validating System)
  • 1H NMR: Look for the disappearance of the phenolic -OH proton (usually broad singlet >9 ppm) and the downfield shift of the pyrazine protons.

  • 13C NMR: The ipso-carbon of the pyrazine ring attached to the oxygen will shift significantly upfield compared to the C-Cl precursor.

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2-Chloropyrazine with Nucleophiles." Chemical Reviews.
    • Context: Establishes the reactivity order of diazines (Pyrimidine > Pyrazine > Pyridine).
  • Solvent Effects in Heterocyclic Chemistry

    • L. Z. Wu, et al. (2016).[2] "Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation." Organic Letters.

    • Context: While focused on acyloxy ketones, this work highlights the critical role of solvent polarity (acetonitrile/DMF)
  • Synthesis of Pyrazinyloxy Ethers (General Protocol)

    • Nasir, et al. (2010).[3][4] "2-(4-Methoxyphenoxy)pyrazine."[3] Acta Crystallographica Section E.

    • Context: Provides crystallographic proof and experimental conditions (Reflux in THF/DMF) for the ether linkage between chloropyrazine and 4-methoxyphenol.
  • Green Chemistry Approaches

    • "Amination of Heteroaryl Chlorides: Palladium C
    • Context: Compares traditional DMF methods with aqueous/green solvent systems for chloropyrazine substitutions.

In-Vitro Anticancer Profiling of Pyrazine Derivatives: From Solubility to Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Pyrazine derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent kinase inhibitory activity (e.g., EGFR, VEGFR, Aurora Kinase) and tubulin polymerization interference. However, their lipophilic nature and nitrogen-rich heterocyclic structure present specific challenges in in-vitro assays, including aqueous precipitation and potential metabolic assay interference. This application note provides a field-validated protocol for evaluating pyrazine derivatives, prioritizing solubility management, robust cytotoxicity screening, and mechanistic validation.

Strategic Introduction: The Pyrazine Scaffold

Pyrazine (1,4-diazine) serves as a bioisostere for pyridine and benzene rings in drug design. In oncology, pyrazine derivatives often function as ATP-competitive inhibitors.

  • Mechanism: They frequently target the ATP-binding pockets of tyrosine kinases or interact with tubulin to arrest the cell cycle at the G2/M phase.

  • The Challenge: The planar, aromatic nature of fused pyrazines (e.g., quinoxalines) often leads to low aqueous solubility and high intermolecular stacking. This can cause "false negatives" in assays due to compound precipitation in cell culture media.

Pre-Assay Critical Steps: Compound Management

The "DMSO Crash" Phenomenon

Pyrazines dissolved in 100% DMSO often precipitate immediately when added to aqueous media (the "crash"). This creates micro-crystals that settle on cells, causing physical stress or false optical density readings.

Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the cell culture well.

  • Master Stock: Prepare 10 mM or 50 mM stock in 100% anhydrous DMSO. Vortex until clear.

  • Intermediate Plate: In a V-bottom plate, dilute the Master Stock 1:10 into culture media (e.g., 10 µL stock + 90 µL media).

    • Observation Step: Check for turbidity. If turbid, sonicate for 5 minutes. If turbidity persists, the compound is insoluble at this concentration; reduce the starting concentration.

  • Final Transfer: Transfer from the Intermediate Plate to the Cell Plate.

    • Target: Final DMSO concentration must be ≤ 0.5% (v/v) (ideally ≤ 0.1%) to avoid solvent toxicity.[1]

Cell Line Selection Panel

Select cell lines that overexpress targets relevant to pyrazine activity (e.g., EGFR, VEGFR).

Cell LineTissue OriginRationale for Pyrazine Testing
A549 Lung CarcinomaHigh EGFR expression; standard for kinase inhibitors.
MCF-7 Breast AdenocarcinomaEstrogen-dependent; useful for hormone-linked derivatives.
HepG2 Liver CarcinomaMetabolic competence; assesses if bio-activation is required.
HUVEC Endothelial (Normal)Critical Control: Tests for anti-angiogenic potential (VEGFR) and general toxicity.

Core Protocol 1: Cytotoxicity Screening (SRB vs. MTT)

Expert Insight: While MTT is standard, pyrazine derivatives can be colored (yellow/orange) or autofluorescent. This interferes with the MTT formazan absorbance at 570 nm.

  • Recommendation: Use the Sulforhodamine B (SRB) assay. It measures total protein mass, is unaffected by metabolic fluctuations, and the dye (pink) is spectrally distinct from most pyrazines.

SRB Assay Protocol (Preferred for Pyrazines)
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (using the Intermediate Dilution method). Incubate for 48h or 72h.

  • Fixation (Critical):

    • Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly on top of the 100 µL growth media.

    • Incubate at 4°C for 1 hour. (Do not wash cells before this; TCA fixes them in place).

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 15 min at room temp.

  • Rinsing: Wash 4x with 1% Acetic Acid to remove unbound dye. Air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 min.

  • Read: Measure Absorbance at 510 nm .

Core Protocol 2: Mechanistic Elucidation (Flow Cytometry)

If the SRB assay reveals potency (IC50 < 10 µM), determine if the mechanism is cytotoxic (apoptosis) or cytostatic (cycle arrest).

Workflow Diagram: Screening Cascade

G Synthesis Pyrazine Synthesis & QC (NMR/LCMS) Stock Stock Prep (DMSO Solubility Check) Synthesis->Stock Screen Primary Screen (SRB/MTT) (Single Dose: 10 µM) Stock->Screen Hit Hit Confirmation (IC50 Determination) Screen->Hit >50% Inhibition Mech_Split Mechanism of Action Hit->Mech_Split IC50 < 10µM Cycle Cell Cycle Analysis (PI Staining) Mech_Split->Cycle Check G2/M Arrest Apop Apoptosis Assay (Annexin V / PI) Mech_Split->Apop Check Cell Death Target Target Validation (Western Blot: p-EGFR/Bax) Cycle->Target Apop->Target

Caption: Step-wise screening cascade for pyrazine derivatives, moving from solubility validation to mechanistic target confirmation.

Cell Cycle Analysis (Propidium Iodide)

Pyrazines often arrest cells at the G2/M phase (tubulin interference).

  • Treatment: Treat cells (6-well plate) with IC50 concentration for 24h.

  • Harvest: Trypsinize cells; include floating cells (detached mitotic cells).

  • Fixation: Wash in PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol out with PBS. Resuspend in 500 µL staining solution:

    • PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.

  • Analysis: Flow Cytometry (FL2 channel). Look for accumulation in the 4N DNA peak (G2/M).

Mechanistic Pathway Visualization

Pyrazine derivatives often act as kinase inhibitors, disrupting downstream signaling.[2]

Pathway EGFR EGFR / VEGFR (Receptor Tyrosine Kinases) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Pyrazine Pyrazine Derivative (ATP-Competitive Inhibitor) Pyrazine->EGFR Inhibits AKT Akt (p-Akt) PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax / Caspase-3 (Pro-apoptotic) AKT->Bax Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cycle Cell Cycle Progression ERK->Cycle

Caption: Proposed mechanism of action. Pyrazines inhibit RTKs (EGFR/VEGFR), suppressing the PI3K/Akt and MAPK pathways, leading to Bcl-2 downregulation and apoptosis.

Data Analysis & Validation

Calculating the Selectivity Index (SI)

To ensure the compound is not a general toxin, compare tumor cytotoxicity to normal cells.



  • Target: SI > 3.0 is generally considered promising for early hits.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
High Well-to-Well Variation Edge Effect (Evaporation)Do not use outer wells of 96-well plate; fill them with PBS.
Precipitate Visible Low Solubility in MediaUse "Intermediate Dilution" (Sec 2.1). Lower max concentration.
IC50 > 100 µM Inactive CompoundVerify compound entry into cell (lipophilicity). Check purity.
High Background (MTT) Compound ReductionCompound may reduce MTT chemically. Use SRB assay instead.

References

  • Alshahrani, M. M. (2024).[3] Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry.

  • BenchChem. (2025).[2][4] The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.

  • Tantawy, et al. (2020).[5] Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure.

  • Jin, X., et al. (2023).[6] Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.

  • Stockert, J. C., et al. (2018). Sulforhodamine B assay for cell proliferation and cytotoxicity. Methods in Molecular Biology. (Standard SRB Protocol reference).

Sources

cell-based assays to evaluate 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comprehensive Guide to Cell-Based Assays for Evaluating the Cytotoxicity of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cytotoxic Potential of a Novel Chalcone-Like Agent

The compound 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone belongs to the broader class of chalcones and their analogues, which are of significant interest in medicinal chemistry. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and are abundant in natural products.[1] A growing body of evidence highlights their diverse pharmacological activities, including potent anticancer properties.[2][3][4] Many synthetic chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often acting through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[1][5]

Given this background, evaluating the cytotoxic profile of novel chalcone-like agents such as 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone is a critical first step in assessing their therapeutic potential. In vitro cytotoxicity assays are indispensable tools in drug discovery and toxicology, providing quantitative data on how a compound affects cell viability, proliferation, and fundamental cellular functions.[6][7][8]

This guide, written from the perspective of a Senior Application Scientist, provides a strategic and multi-faceted approach to characterizing the cytotoxic effects of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. We will move beyond simple viability metrics to build a comprehensive cellular toxicity profile, elucidating potential mechanisms of action. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

The Strategic Approach: A Multi-Endpoint Cytotoxicity Assessment

A single assay provides only one piece of the puzzle. To build a robust understanding of a compound's cytotoxic effects, a panel of assays targeting different cellular health indicators is essential. This strategy allows for the cross-validation of results and provides deeper mechanistic insights. Our evaluation will follow a tiered approach, starting with broad viability screening and progressing to more specific assays to determine the mode of cell death.

Caption: Tiered approach for comprehensive cytotoxicity assessment.

Pillar 1: Foundational Experimental Design

Rationale for Cell Line Selection

The choice of cell line is paramount and depends on the research question.[9][10][11] To assess potential anticancer activity and selectivity, a panel of cell lines is recommended.

  • Cancer Cell Lines: Select lines relevant to common cancers. For example:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

    • MDA-MB-231: Human breast adenocarcinoma (triple-negative), often more aggressive.[5]

    • HCT 116: Human colon cancer.[3]

    • HepG2: Human liver carcinoma, also relevant for studying general hepatotoxicity.[2]

  • Non-Tumoral Control Cell Line: To assess selectivity and general toxicity, a "normal" cell line is crucial.

    • MRC-5: Human fetal lung fibroblasts.

    • hTERT Gingival Fibroblasts: Immortalized normal human fibroblasts.[9]

The logic here is to determine if the compound exhibits preferential cytotoxicity towards cancer cells over non-cancerous cells, which is a hallmark of a promising therapeutic candidate.

Compound Preparation and Vehicle Control

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone is likely to be hydrophobic. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Working Solutions: Prepare serial dilutions of the compound in complete cell culture medium immediately before treating the cells.

  • Vehicle Control (Crucial for Trustworthiness): The final concentration of DMSO in the culture medium must be consistent across all wells, including the "untreated" control wells. This concentration should be kept as low as possible, typically ≤0.5%, as DMSO itself can be toxic at higher concentrations. All reported effects must be relative to this vehicle control.

Pillar 2: Core Cytotoxicity Assay Protocols

Here we detail the step-by-step protocols for our Tier 1 screening assays. Each assay interrogates a different aspect of cellular health.

MTT Assay: Assessing Metabolic Activity

Principle: This colorimetric assay is a cornerstone for evaluating cell viability.[12] In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂). This allows cells to adhere and enter the logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[15][16]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until intracellular purple precipitates are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][16] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Correct absorbance: Absorbance_Sample - Absorbance_Blank.

    • Calculate % Viability: (Corrected Absorbance_Sample / Corrected Absorbance_Vehicle Control) * 100.

    • Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

LDH Release Assay: Quantifying Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[17] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a color change, which is proportional to the extent of cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is efficient to run this assay in parallel on a separate plate.

  • Establish Controls (Self-Validation):

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: A separate set of vehicle-treated cells lysed with 10 µL of a lysis buffer (e.g., 10X Lysis Buffer containing Triton X-100) 45 minutes before the end of incubation.[18]

    • Background: Medium only.

  • Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Absorbance Reading: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm (reference wavelength ~680 nm).[18]

  • Data Analysis:

    • Correct for background absorbance.

    • Calculate % Cytotoxicity: ((Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Neutral Red Uptake Assay: Monitoring Lysosomal Health

Principle: This assay measures the accumulation of the neutral red dye in the lysosomes of viable, uninjured cells.[19][20] The dye is a weak cationic supravital stain that penetrates cell membranes and concentrates in lysosomes. Damage to the cell surface or lysosomal membrane, a sign of toxicity, decreases the cell's ability to take up and retain the dye.[21][22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Dye Incubation: After the treatment period, remove the medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Wash Step: Carefully remove the dye-containing medium and wash the cells with 150 µL of a wash/fixative solution (e.g., PBS or a solution of 1% CaCl₂ and 0.5% formaldehyde).[20]

  • Dye Extraction: Remove the wash solution and add 150 µL of a destain/solubilization solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[21]

  • Absorbance Reading: Shake the plate for 10 minutes to ensure complete extraction. Read the absorbance at 540 nm.

  • Data Analysis:

    • Calculate % Viability: (Absorbance_Sample / Absorbance_Vehicle Control) * 100.

    • Plot and determine the IC₅₀ value.

Example Data: IC₅₀ Values (µM) after 48h Treatment
Cell Line MTT Assay LDH Assay Neutral Red Assay
MCF-712.515.111.9
HCT 1168.910.29.3
MRC-5> 100> 100> 100

This table illustrates how data can be structured to compare the sensitivity of different cell lines and the concordance between different cytotoxicity assays. The high IC₅₀ value in the non-tumoral MRC-5 cell line would suggest cancer cell-specific toxicity.

Pillar 3: Mechanistic Elucidation Protocols

If Tier 1 assays indicate significant cytotoxicity, the next logical step is to determine how the cells are dying.

Annexin V / Propidium Iodide (PI) Assay for Apoptosis

Principle: This is a gold-standard flow cytometry assay for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[23]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[24][25]

Workflow Diagram:

G start Seed & Treat Cells (e.g., 6-well plate) harvest Harvest Cells (incl. supernatant) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze q1 Q1: Necrotic (Annexin V+ / PI+) analyze->q1 q2 Q2: Late Apoptotic (Annexin V+ / PI+) analyze->q2 q3 Q3: Viable (Annexin V- / PI-) analyze->q3 q4 Q4: Early Apoptotic (Annexin V+ / PI-) analyze->q4

Caption: Workflow for Annexin V / PI apoptosis detection.

Protocol:

  • Cell Culture: Seed cells in 6-well plates and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge (e.g., 500 x g, 5 min).

  • Washing: Wash the cell pellet once with cold 1X PBS.[24]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL).[26]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze immediately by flow cytometry.[24]

    • Interpretation:

      • Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rare).

Caspase Activity Assay

Principle: Apoptosis is executed by a family of proteases called caspases. Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3 and -7), which cleave cellular substrates, leading to cell death.[27][28] Assays typically use a specific peptide substrate for a caspase (e.g., DEVD for caspase-3/7) linked to a colorimetric (pNA) or fluorometric (AMC) reporter. Cleavage of the substrate by an active caspase releases the reporter, which can be quantified.[29]

Protocol (Colorimetric Example):

  • Cell Lysis: After treating cells in a plate, lyse them to release cellular contents, including active caspases.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours to allow for cleavage.

  • Reading: Measure the absorbance at 405 nm. The signal is proportional to the caspase-3/7 activity.

  • Interpretation: A significant increase in signal in treated cells compared to vehicle control confirms that the compound induces apoptosis via the caspase cascade.[30]

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Principle: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a cationic probe that can be used to monitor mitochondrial health.

  • Healthy Cells (High ΔΨm): JC-1 enters the mitochondria and forms "J-aggregates," which emit red fluorescence.[31]

  • Apoptotic Cells (Low ΔΨm): JC-1 cannot accumulate in the depolarized mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence.[32]

A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization and an early event in apoptosis.[33] This assay can be performed using a fluorescence plate reader or flow cytometry.

Mechanism of Cell Death Pathway:

G Compound 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone Mito Mitochondrial Disruption (Loss of ΔΨm) Compound->Mito Membrane Plasma Membrane Damage Compound->Membrane Casp9 Caspase-9 Activation Mito->Casp9 JC1 JC-1 Assay Mito->JC1 Casp37 Caspase-3/7 Activation Casp9->Casp37 PS PS Externalization Casp37->PS Blebbing Apoptotic Body Formation Casp37->Blebbing Caspase Caspase Assay Casp37->Caspase AnnexinV Annexin V Staining PS->AnnexinV Release Release of Intracellular Contents LDH LDH Assay Release->LDH

Caption: Potential cell death pathways and corresponding assay targets.

Conclusion

This application note provides a robust, multi-tiered framework for the comprehensive cytotoxic evaluation of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red), researchers can obtain reliable primary screening data. Subsequent mechanistic studies using Annexin V/PI staining, caspase activation, and mitochondrial membrane potential assays allow for a deeper understanding of the mode of cell death. This strategic approach ensures scientific rigor and provides the detailed characterization necessary for advancing promising compounds in the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Dana, N., et al. (2014). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Research, 13(Suppl), 137-144. Retrieved from [Link]

  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(19), e4173. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2022). New Chalcone Ester Derivatives as Potential Cytotoxic Agents. Molecules, 27(18), 5854. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • Asadollahi-Amin, A., et al. (2012). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 11(3), 809-816. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 131-132. Retrieved from [Link]

  • Rivera-Chávez, J., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4421. Retrieved from [Link]

  • Kennedy, N. J., & Culp-Hill, R. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193), e65158. Retrieved from [Link]

  • Mahapatra, D. K., et al. (2017). Chalcone Derivatives: Role in Anticancer Therapy. Current Topics in Medicinal Chemistry, 17(20), 2303-2321. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Bioo Scientific Corp. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Cell-based Assays for Assessing Toxicity: A Basic Guide. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Evotec. (n.d.). Mitochondrial Oxidative Stress Assay. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Innoprot. (n.d.). Oxidative Stress Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Selection Guide for Oxidative Stress Assays by Sample Type. Retrieved from [Link]

Sources

Application Note: High-Throughput Kinase Inhibition Profiling for Novel Pyrazine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pyrazine derivatives represent a "privileged scaffold" in medicinal chemistry, frequently serving as bioisosteres for the adenine ring of ATP.[1] Their planar, nitrogen-rich architecture allows them to form critical hydrogen bonds with the hinge region of kinase domains (e.g., Crizotinib, Bortezomib). However, the physiochemical properties that make pyrazines potent—specifically their conjugated electron systems—often introduce significant challenges in biochemical assays, including lipophilicity-driven aggregation and native autofluorescence.

This guide details a robust, self-validating protocol for characterizing novel pyrazine-based compounds. Moving beyond standard radiometric methods, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[2][3] This methodology is selected specifically to mitigate the optical interference common to nitrogen heterocycles, ensuring that calculated IC₅₀ values reflect true biochemical inhibition rather than artifacts.

Mechanism of Action: ATP Competition

Most pyrazine-based kinase inhibitors function as Type I inhibitors . They target the active conformation of the kinase (DFG-in), competing directly with intracellular ATP for the purine-binding pocket.

  • The Interaction: The pyrazine nitrogen atoms typically act as hydrogen bond acceptors for the backbone amide groups of the hinge region (e.g., residues corresponding to M311 in c-Abl or E81 in CDK2).

  • The Consequence: Binding prevents the transfer of the

    
    -phosphate from ATP to the substrate (tyrosine, serine, or threonine), effectively silencing the signaling cascade.
    
Visualization: Competitive Inhibition Pathway

The following diagram illustrates the mutually exclusive binding of ATP and the Pyrazine Inhibitor to the kinase active site.

Kinase_Mechanism Kinase Free Kinase (Active Conformation) Complex_Active Kinase-ATP Complex Kinase->Complex_Active + ATP Complex_Inhibited Kinase-Pyrazine Complex Kinase->Complex_Inhibited + Pyrazine ATP ATP (Substrate) ATP->Complex_Active Pyrazine Pyrazine Compound (Inhibitor) Pyrazine->Complex_Inhibited Phosphorylation Substrate Phosphorylation Complex_Active->Phosphorylation Catalysis No_Reaction Catalytic Silencing Complex_Inhibited->No_Reaction Steric Blockade

Figure 1: Competitive binding dynamic between ATP and Pyrazine-based inhibitors at the kinase hinge region.

Pre-Assay Validation: Compound Handling

Pyrazine scaffolds can be lipophilic (high LogP). Poor solubility leads to compound aggregation, which causes "promiscuous" inhibition (false positives) by sequestering the enzyme.

Protocol 1: Solubility & DMSO Tolerance

  • Stock Prep: Dissolve pyrazine compounds to 10 mM in 100% DMSO.

  • Visual Check: Centrifuge stocks at 10,000 x g for 5 minutes. Any pellet indicates insolubility.

  • DMSO Limit: Kinases are sensitive to organic solvents. Maintain final assay DMSO concentration at ≤ 1% (v/v) .

    • Note: If your compound requires 5% DMSO to stay in solution, you must validate the enzyme's activity at 5% DMSO against a solvent-only control.

Assay Strategy: Why TR-FRET?

Standard intensity-based fluorescence assays are unsuitable for pyrazines because these compounds often fluoresce in the blue/green spectrum (400-550 nm), overlapping with common fluorophores (e.g., FITC).

The Solution: TR-FRET (e.g., LanthaScreen™)

  • Time-Gating: We use a Europium (Eu) or Terbium (Tb) donor.[2][3][4] These lanthanides have a long fluorescence lifetime (milliseconds).[3][4]

  • The Trick: We delay the measurement by 50-100 µs after the excitation pulse. By this time, the short-lived autofluorescence of the pyrazine compound has decayed to zero, but the lanthanide signal persists.

  • Mechanism:

    • Kinase phosphorylates a specific substrate peptide.

    • A Tb-labeled antibody binds only the phosphorylated peptide.

    • The antibody (Donor) comes close to the tracer/acceptor on the peptide.

    • Energy transfer (FRET) occurs.[2][4]

Detailed Experimental Protocol

Reagents
  • Kinase: Recombinant human kinase (e.g., EGFR, CDK2).

  • Substrate: Fluorescein-labeled peptide (specific to the kinase).

  • ATP: Ultra-pure (Km apparent concentration).

  • Detection Reagent: Terbium-labeled anti-phospho-peptide antibody.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Workflow Diagram

The following logic flow ensures data integrity and reproducibility.

Assay_Workflow Step1 1. Compound Dilution (Serial Dilution in DMSO) Step2 2. Enzyme Addition (Kinase + Buffer) Step1->Step2 2.5 µL cmpd Step3 3. Reaction Initiation (Add ATP + Substrate) Step2->Step3 5 µL enzyme Step4 4. Incubation (60 min @ RT, Dark) Step3->Step4 2.5 µL sub/ATP Step5 5. Detection Step (Add Tb-Antibody + EDTA) Step4->Step5 Stop Reaction Step6 6. Readout (TR-FRET Mode) Step5->Step6 60 min equilibrate Decision Quality Control (Z' > 0.5?) Step6->Decision Pass Calculate IC50 Decision->Pass Yes Fail Optimize Buffer/Conc Decision->Fail No

Figure 2: Step-by-step TR-FRET workflow for profiling pyrazine kinase inhibitors.

Step-by-Step Procedure
  • Plate Preparation: Use a white, low-volume 384-well plate (to maximize signal reflection).

  • Compound Addition: Dispense 160 nL of 100x compound (in DMSO) using an acoustic dispenser (e.g., Echo) or pin tool.

    • Control 1 (Max Signal): DMSO only (no inhibitor).

    • Control 2 (Min Signal): DMSO + known inhibitor (e.g., Staurosporine) at 10 µM OR No Enzyme.

  • Enzyme Mix: Add 4 µL of Kinase diluted in Assay Buffer. Incubate 10 min (allows compound to bind hinge region).

  • Substrate/ATP Mix: Add 4 µL of Fluorescein-Substrate + ATP mix.

    • Critical: ATP concentration should equal the

      
       for the kinase to ensure the assay is sensitive to competitive inhibitors.
      
  • Reaction: Incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection: Add 8 µL of Detection Mix (Tb-Antibody + 10 mM EDTA).

    • Why EDTA? It chelates Magnesium, stopping the kinase reaction instantly.

  • Equilibration: Incubate 30-60 minutes.

  • Read: Measure on a multimode reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm[5]

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 520 nm

    • Delay: 100 µs.

Data Analysis & Interpretation

Calculating the Emission Ratio

Raw fluorescence intensity is prone to well-to-well volume errors. TR-FRET is ratiometric, which self-corrects for these errors.



Data Normalization Table

Summarize your results using the following structure:

ParameterFormula / DefinitionAcceptance Criteria
% Inhibition ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

N/A
Z' Factor $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}
IC₅₀ 4-Parameter Logistic Fit (Hill Equation)Hill Slope approx -1.0
Signal-to-Background

> 3.0
Troubleshooting: The "Self-Validating" Controls

To ensure your pyrazine compound is a true inhibitor and not an artifact:

  • The "Quench" Control: Add compound to a well containing only the Detection Mix (Tb-Ab + Fluor-Peptide).

    • Result: If the TR-FRET signal decreases as compound concentration increases, your compound is quenching the fluorescence (False Positive).

  • The "Aggregator" Test: Add 0.01% Triton X-100 to the assay buffer.

    • Result: If IC₅₀ increases significantly (potency drops) with detergent, your compound was likely aggregating and inhibiting non-specifically.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Thermo Fisher Scientific. (2025). LanthaScreen™ Kinase Assay Validation and Protocol. Thermo Fisher User Guide. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Link

  • Promega. (2025). Determining the Mode of Inhibition for Kinase Inhibitors. Promega Technical Manual. Link

  • National Center for Advancing Translational Sciences (NCATS). (2025). Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf. Link

Sources

Application Note: A Strategic Guide to Structure-Activity Relationship (SAR) Studies of Pyrazinyloxy Compounds for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of SAR in Pyrazinyloxy-Based Drug Discovery

The journey from a promising chemical scaffold to a clinically viable drug is a meticulous process of iterative refinement. At the heart of this endeavor lies the study of Structure-Activity Relationships (SAR), a foundational principle of medicinal chemistry that seeks to understand how specific structural features of a molecule influence its biological activity. Understanding these relationships is paramount for optimizing lead compounds to enhance potency, improve selectivity, increase metabolic stability, and reduce toxicity.

Pyrazine-based compounds represent a privileged scaffold in modern drug discovery, forming the core of numerous approved and investigational drugs.[1][2] Their utility stems from their unique electronic properties and their ability to serve as versatile hydrogen bond acceptors, making them ideal for interacting with a wide range of biological targets, particularly protein kinases.[2][3] This application note provides a comprehensive, field-proven guide for designing and executing a robust SAR study focused on pyrazinyloxy compounds, a promising subclass of pyrazine derivatives. We will move beyond a simple listing of steps to explain the causal logic behind each experimental choice, providing a self-validating framework for researchers aiming to unlock the therapeutic potential of this chemical class.

The SAR Engine: An Iterative Cycle of Optimization

The core of any successful SAR campaign is a cyclical, iterative process. Each turn of the cycle builds upon the last, progressively refining the molecular architecture to achieve the desired biological and pharmacological profile. This process is not linear but a feedback loop where data from each stage informs the next round of molecular design.

SAR_Cycle Design 1. Design & Hypothesis (In Silico Modeling, SAR Analysis) Synthesis 2. Chemical Synthesis (Library Generation) Design->Synthesis Generate Analogs Screening 3. Biological Evaluation (In Vitro & Cell-Based Assays) Synthesis->Screening Test Compounds Analysis 4. Data Analysis & SAR (Potency, Selectivity, ADME) Screening->Analysis Generate Data Analysis->Design Refine Hypothesis (Identify Key Moieties)

Caption: The iterative SAR cycle, a feedback loop for compound optimization.

Part 1: Library Design and Synthesis Strategy

The quality of an SAR study is dictated by the quality of the chemical library. A well-designed library systematically explores the chemical space around the core scaffold to probe for beneficial (and detrimental) interactions with the target.

Deconstruction of the Pyrazinyloxy Scaffold for Diversification

The pyrazinyloxy scaffold offers multiple points for chemical modification. A systematic approach involves defining these diversification points and planning substitutions to modulate key physicochemical properties.

  • R1 (Position on Pyrazine Ring): Modifications here can influence solubility, metabolic stability, and direct interactions with the target protein. Small, electron-withdrawing groups (e.g., -Cl, -CN) or hydrogen bond donors/acceptors (e.g., -NH2) are common starting points.

  • R2 (Position on Phenyl Ring): This is often a critical vector for exploring the binding pocket. Substitutions can alter electronics (e.g., -Cl, -F, -OCH3), sterics (e.g., -CH3, -tBu), and solubility (e.g., -SO2NH2, morpholine). A common strategy is to probe the ortho, meta, and para positions to understand the spatial constraints of the pocket.

  • R3 (Linker/Core Modification): While the 'oxy' linker is defining, variations can be explored. Furthermore, replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, pyrimidine) can introduce new hydrogen bonding opportunities and modulate ADME properties.

General Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of pyrazinyloxy compounds is often straightforward, primarily relying on the SNAr reaction between a halo-pyrazine and a substituted phenol.[4][5]

Protocol: Synthesis of a Pyrazinyloxy Analog

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted chloropyrazine (1.0 eq) and the desired substituted phenol (1.1 eq) in an appropriate polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 1.5 eq). Causality: The base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion necessary to attack the electron-deficient pyrazine ring.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and extract the product with an organic solvent like Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final pyrazinyloxy compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: The Tiered Biological Evaluation Cascade

To efficiently screen a compound library, a tiered or cascaded approach is essential. This strategy uses high-throughput, cost-effective assays to perform an initial broad screen, followed by more complex, biologically relevant assays for a smaller subset of promising "hit" compounds.

Assay_Cascade cluster_0 Full Compound Library cluster_1 Active 'Hit' Compounds cluster_2 Optimized 'Lead' Compounds Tier1 Tier 1: In Vitro Biochemical Assay (e.g., Kinase Inhibition - IC50) Tier2 Tier 2: Cell-Based Assays (Target Engagement, Cytotoxicity - GI50) Tier1->Tier2 Filter by Potency Tier3 Tier 3: In Vivo Studies (PK/PD, Efficacy Models) Tier2->Tier3 Filter by Selectivity & Cell Activity

Caption: A tiered assay cascade for efficient compound screening.

Tier 1: Primary Screening - In Vitro Biochemical Assays

The goal of this tier is to rapidly assess the direct interaction of every compound in the library with the purified biological target, free from the complexities of a cellular environment. For pyrazinyloxy compounds, a kinase inhibition assay is a highly relevant example.[6][7]

Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffers, the purified kinase of interest, the corresponding substrate, and ATP at optimal concentrations (typically at the Km value for ATP).

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase reaction. Measure the luminescence signal on a plate reader. Causality: The luminescence signal is directly proportional to the amount of ADP formed and thus, to the kinase activity. Inhibitors will reduce this signal.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Table 1: Hypothetical Tier 1 Screening Data

Compound ID R1 Group R2 Group (para) Kinase IC50 (nM)
REF-001 -H -H 1250
PYO-001 -H -Cl 150
PYO-002 -H -OCH3 800
PYO-003 -NH2 -Cl 45

| PYO-004 | -Cl | -Cl | 95 |

Tier 2: Secondary Screening - Cell-Based Assays

Compounds that show high potency in biochemical assays must be evaluated in a cellular context.[8][9] Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target in a complex intracellular environment, and exert a biological effect without causing immediate, non-specific toxicity.[10][11]

Protocol: MTT Cell Viability/Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4][12]

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 48-72 hours.

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot this against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 2: Hypothetical Tier 2 Data for Promising Hits

Compound ID Kinase IC50 (nM) Cell Viability GI50 (nM) Selectivity Index (SI = GI50/IC50)
PYO-001 150 2500 16.7
PYO-003 45 80 1.8

| PYO-004 | 95 | 1800 | 18.9 |

Interpretation Insight: Compound PYO-003 is highly potent but shows poor selectivity, as the concentration needed to inhibit cell growth is very close to the concentration needed to inhibit the target kinase, suggesting general cytotoxicity. In contrast, PYO-001 and PYO-004 show a much better selectivity window, making them more promising candidates for further development.

Tier 3: Lead Optimization - In Vitro ADME and In Vivo Studies

For compounds with demonstrated cellular activity and selectivity, the focus shifts to drug-like properties.

  • In Vitro ADME/PK Profiling: Before advancing to animal models, it is crucial to assess the compound's pharmacokinetic properties.[13] Key assays include:

    • Metabolic Stability: Incubating the compound with liver microsomes to predict metabolic clearance.[14]

    • Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.[14]

    • Plasma Protein Binding: Determining the fraction of compound bound to plasma proteins, which affects the free drug concentration.

    • CYP Inhibition: Assessing the potential for drug-drug interactions.[14]

  • In Vivo Efficacy Models: The definitive test of an optimized lead compound is its performance in a disease-relevant animal model. For anticancer agents, this is often a mouse xenograft model.[15][16][17]

Protocol Outline: Murine Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.[15]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Calculate the Tumor Growth Inhibition (TGI).

Part 3: Correlating Structure with Activity

The final and most critical step is to synthesize all the generated data to establish clear SAR trends. This analysis directly fuels the next design cycle.

SAR_Findings cluster_Core Pyrazinyloxy Core cluster_R1 R1 Position (Pyrazine) cluster_R2 R2 Position (Phenyl) cluster_Activity Biological Effect Core Pyrazine-O-Phenyl R1_Node Small H-bond donor (-NH2) R2_Node Small, electron-withdrawing group (-Cl) Activity_Node Increased Kinase Potency & Improved Cell Activity R1_Node->Activity_Node Synergizes with R2 R2_Node->Activity_Node Key Interaction

Caption: Visualizing key SAR findings to guide the next design cycle.

Example SAR Interpretation:

  • Phenyl Ring (R2): Comparing REF-001 (IC50=1250 nM) with PYO-001 (IC50=150 nM) reveals that a para-chloro substitution provides a significant ~8-fold increase in potency. However, a para-methoxy group (PYO-002 , IC50=800 nM) is less favorable than the unsubstituted analog, suggesting the binding pocket prefers an electron-withdrawing group and disfavors steric bulk at this position.

  • Pyrazine Ring (R1): The addition of an amino group at R1 on the potent PYO-001 scaffold leads to PYO-003 (IC50=45 nM), boosting potency another ~3-fold. This suggests the amino group may be forming a critical hydrogen bond with a residue in the kinase hinge region.

  • Cellular vs. Biochemical Activity: While PYO-003 is the most potent biochemically, its low Selectivity Index (1.8) makes it a poor candidate. PYO-004 , which combines the beneficial para-chloro group with a chloro group at R1, has good potency (IC50=95 nM) and an excellent Selectivity Index (18.9), marking it as a superior lead for in vivo studies.

This systematic analysis, correlating specific structural changes to multi-parameter biological readouts, is the engine that drives a project from a millimolar hit to a nanomolar, selective, and pharmacologically active lead compound.

References

  • Hissin, P. J., & Hilf, R. (1976). A fluorometric method for determination of oxidized and reduced glutathione in tissues. Analytical biochemistry, 74(1), 214–226.
  • Fritsche, E., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 108, 106960.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 963-977.
  • Tzani, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4358.
  • Al-Warhi, T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4959.
  • Chen, Y. L., et al. (2006). Synthesis and evaluation of pyrazolone compounds as SARS-coronavirus 3C-like protease inhibitors. Bioorganic & medicinal chemistry letters, 16(11), 2940–2943.
  • Al-Warhi, T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
  • Wang, Z., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226.
  • Singh, P. P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 1-28.
  • Hamza, A. H., et al. (2025). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Turkish Computational and Theoretical Chemistry, 9(3), 45-56.
  • Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & medicinal chemistry, 20(22), 6598–6612.
  • Leger, D., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(18), 4258.
  • Reaction Biology. (2025). In Vivo Pharmacology. Retrieved from [Link]

  • Tzani, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4358.
  • El-Naggar, M., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 16(23), 2487-2505.
  • ResearchGate. (n.d.). Structure activity relationship of.... Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2009). Biological activities of pyrazoline derivatives--a recent development. Recent patents on anti-infective drug discovery, 4(2), 146–155.
  • El-Naggar, M., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 16(23), 2487-2505.
  • Oncodesign Services. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]

  • Hiriyan, J., et al. (2025). Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. Drug metabolism and personalized therapy, 40(2), 131-140.
  • Kumar, R., & Kumar, R. (2023). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. Topics in current chemistry, 381(3), 12.
  • Ghorab, M. M., et al. (2004). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 337(10), 547–553.
  • Kumar, P., et al. (2025). Exploring pyrazolines as potential inhibitors of NSP3-macrodomain of SARS-CoV-2: synthesis and in silico analysis. Journal of biomolecular structure & dynamics, 43(1), 253–265.
  • Al-Suhaimi, K. M., et al. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia, 71, 1-10.
  • Li, D., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 14(7), 1205–1233.
  • Okoro, G. L., & Egharevba, E. (2022). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 13, 868228.
  • ResearchGate. (n.d.). Pharmacokinetic values for the title compounds and reference drugs obtained via Swiss ADME server. Retrieved from [Link]

Sources

Troubleshooting & Optimization

overcoming resistance mechanisms to pyrazine-based therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance Mechanisms & Experimental Troubleshooting

Status: Active | Ticket Type: Advanced Research Support Assigned Specialist: Senior Application Scientist (Medicinal Chemistry & Microbiology Division)

Introduction: The Pyrazine Paradox

Welcome to the technical support hub. If you are working with pyrazine-based agents—specifically Pyrazinamide (PZA) and its structural analogs—you are likely encountering a unique set of frustrations. Pyrazine is a "paradox drug": it is essential for sterilizing non-replicating persisters in Tuberculosis (TB), yet it shows almost no activity in standard culture conditions.

Resistance to pyrazines is rarely straightforward. It involves a complex interplay of prodrug activation failure , environmental pH dependence , and efflux kinetics . This guide moves beyond basic textbook definitions to help you troubleshoot why your assays are failing or why your compounds are losing potency.

Module 1: The Prodrug Activation Failure (PncA)

The Issue: Your clinical isolates or engineered strains show high Minimum Inhibitory Concentrations (MICs) (>100 µg/mL), but you are unsure if this is true resistance or an assay artifact.

Technical Insight: PZA is a prodrug.[1][2][3][4][5][6] It must be converted into Pyrazinoic Acid (POA) by the bacterial enzyme Pyrazinamidase (PncA) .[4][6] The vast majority (approx. 70-97%) of PZA resistance stems from mutations in the pncA gene that destroy this enzymatic activity [1]. If the bacteria cannot convert PZA to POA, the drug is inert.

Troubleshooting Workflow: Diagnosing PncA Failure

Do not rely solely on growth inhibition assays. You must validate enzymatic competence.

Protocol A: The Modified Wayne’s Assay (Enzymatic Validation) Use this to qualitatively screen for PncA activity before expensive sequencing.

  • Preparation: Inoculate two tubes of Dubos broth containing 100 µg/mL PZA with a heavy loopful of the test culture.

  • Incubation: Incubate at 37°C.

  • Development (Day 4 & Day 7):

    • Add 2.0 mL of freshly prepared 1% Ferrous Ammonium Sulfate .

    • Incubate at 4°C for 30 minutes (Critical: cold temperature stabilizes the color complex).

  • Readout:

    • Pink/Red Band: Positive (PncA is active). Resistance is likely due to rpsA, panD, or efflux (See Module 3).

    • No Color: Negative (PncA is inactive). Resistance is confirmed via prodrug failure.

Scientist's Note: A common artifact is a "false negative" (no color) due to low biomass. Ensure your inoculum is turbid. If the Wayne test is negative, confirm with pncA sequencing.

Module 2: The pH Paradox (Assay Conditions)

The Issue: You observe inconsistent MIC data. Wild-type strains appear resistant (False Resistance), or you cannot replicate literature MICs.

Technical Insight: Pyrazine activity is strictly pH-dependent. PZA requires an acidic environment (pH 5.5–6.[7]0) to be active.

  • Passive Diffusion: PZA enters the cell.

  • Conversion: PncA converts PZA to POA⁻ (anion).

  • Trapping vs. Recirculation: At neutral pH, POA⁻ is actively pumped out. At acidic pH, extracellular POA⁻ becomes protonated (H-POA), which is uncharged and lipophilic. H-POA re-enters the cell, creating a "proton cycle" that acidifies the cytoplasm and collapses the membrane potential [2].[5]

If your media pH drifts above 6.0, PZA stops working.

FAQ: Why is my MGIT assay showing false resistance?

A: The BACTEC MGIT 960 system is prone to false resistance if the inoculum is too high.[8] A heavy inoculum (10⁷–10⁸ CFU/mL) generates ammonia and metabolic byproducts that raise the local pH of the media, effectively inactivating the drug [3].

Corrective Protocol: The pH-Stabilized Setup

  • Buffer: Use phosphate-citrate buffer to rigorously hold pH at 5.9.

  • Inoculum Control: strict adherence to 0.5 McFarland standard (approx 10⁶ CFU/mL). Do not "eyeball" turbidity.

  • Validation: Measure the pH of the supernatant after the experiment. If pH > 6.2, the data is invalid.

Module 3: Target Modification & Efflux (Non-PncA Resistance)

The Issue: The strain is Wayne-positive (PncA active) and the assay pH is correct, yet the bacteria are resistant.

Technical Insight: If the prodrug is activated, the downstream targets or accumulation mechanisms are likely compromised.

  • RpsA (Ribosomal Protein S1): POA binds RpsA to inhibit trans-translation (ribosome rescue). Mutations here prevent POA binding [4].

  • PanD (Aspartate Decarboxylase): Involved in Coenzyme A biosynthesis. A secondary target of POA [5].

  • Efflux Pumps: Overexpression of efflux pumps can expel POA faster than it re-enters, even at acidic pH [6].

Visualizing the Resistance Network

PyrazineResistance cluster_resistance Resistance Checkpoints PZA_Ext PZA (Prodrug) Extracellular PZA_Int PZA Intracellular PZA_Ext->PZA_Int Passive Diffusion POA_Int POA (Active) Accumulation PZA_Int->POA_Int Activation PncA Enzyme: PncA (Pyrazinamidase) PncA->PZA_Int Catalyzes Efflux Efflux Pump (Expulsion) POA_Int->Efflux Pumped Out Targets Targets: RpsA / PanD POA_Int->Targets Inhibition Efflux->PZA_Ext Recycling (pH dependent)

Figure 1: Mechanism of Action and Resistance Checkpoints. Resistance occurs if PncA fails (yellow), Efflux increases (grey), or Targets mutate (green).

Experimental Protocol: Efflux Pump Inhibition Screen

Use this to determine if resistance is efflux-mediated.

  • Baseline MIC: Determine PZA MIC at pH 5.9.

  • Inhibitor Setup: Prepare parallel plates with Verapamil (40 µg/mL) or Reserpine (10 µg/mL) . Note: These are general efflux inhibitors.

  • Comparison:

    • If MIC drops by >4-fold (e.g., from 100 to 25 µg/mL) in the presence of the inhibitor, resistance is efflux-driven.

    • If MIC remains unchanged, sequence rpsA and panD.

Module 4: Chemical Strategies to Overcome Resistance

The Issue: You are designing next-generation pyrazines to bypass established resistance.

Strategy 1: Bypassing PncA (The "Trojan Horse" Approach) Since pncA mutations are the most common route of resistance, the logical chemical fix is to deliver POA directly, skipping the enzymatic activation step.

  • Challenge: POA itself is too polar (hydrophilic) to cross the mycobacterial cell wall efficiently.

  • Solution: Design lipophilic esters of POA . These act as "prodrugs of the active drug" but rely on generic esterases rather than the specific (and fragile) PncA enzyme [7].

Strategy 2: Structural Modification for Efflux Evasion Modify the pyrazine ring at the C-5 or C-6 position.

  • Data: Studies suggest that adding bulky hydrophobic groups can reduce affinity for specific efflux pumps while maintaining binding to RpsA [8].

Summary of Resistance Profiles
ObservationWayne TestpH CheckLikely MechanismRecommended Action
High MIC Negative (No Color)pH < 6.0pncA mutation Sequence pncA; Test POA esters.
High MIC Positive (Pink)pH > 6.2Assay Artifact Repeat assay with stronger buffering.
High MIC Positive (Pink)pH < 6.0Target/Efflux Perform Efflux Screen; Sequence rpsA.
Variable N/AVariableInoculum Error Standardize to 0.5 McFarland.

References

  • Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. (2014). 1[7][9]

  • Issues in Mycobacterium tuberculosis Complex Drug Susceptibility Testing: Pyrazinamide. APHL. (2022). 5

  • Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates. PubMed. (2019). 8

  • Structural and Genomic Insights Into Pyrazinamide Resistance. Frontiers in Microbiology. (2021). 6[7][9]

  • pncA Mutations as a Major Mechanism of Pyrazinamide Resistance. Antimicrobial Agents and Chemotherapy. (2001). 4

  • Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps. Antimicrobial Agents and Chemotherapy. (2006). 10

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. (2023). 11

  • Structure–activity relationship studies of [1,2,5]oxadiazolo[3,4-b]pyrazine-containing polymyxin-selective resistance-modifying agents. European Journal of Medicinal Chemistry. (2022). 12[7][9]

Sources

Validation & Comparative

structure-activity relationship (SAR) of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone analogs. This scaffold represents a critical bioisostere in the development of aryloxyphenoxypropionate (AOPP) herbicides, commonly known as "fops," which target Acetyl-CoA Carboxylase (ACCase).

Focus: Herbicidal Efficacy, ACCase Inhibition, and Metabolic Stability

Executive Summary & Mechanism of Action

The molecule 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone serves as a lipophilic, metabolically stable precursor or bioisostere to the classical "fop" herbicides (e.g., Cyhalofop, Metamifop). While traditional AOPPs are esters, the propanone (ketone) moiety in this scaffold offers unique resistance to rapid hydrolysis while maintaining binding affinity to the carboxyltransferase (CT) domain of plastidic ACCase.

Mechanism of Action: ACCase Inhibition

The primary target is Acetyl-CoA Carboxylase (ACCase) , the enzyme catalyzing the first committed step in fatty acid biosynthesis.

  • Binding: The molecule binds to the CT domain of eukaryotic-type ACCase in the chloroplasts of Gramineae (grasses).

  • Inhibition: It blocks the transfer of the carboxyl group from biotin to acetyl-CoA.

  • Result: Cessation of fatty acid production, membrane disruption, and rapid necrosis of meristematic tissue.

DOT Visualization: Lipid Biosynthesis Inhibition Pathway

The following diagram illustrates the specific intervention point of the pyrazinyloxy scaffold within the lipid biosynthesis pathway.

ACCase_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Target) AcetylCoA->ACCase Substrate Biotin Biotin-Carboxyl Carrier Protein (BCCP) Biotin->ACCase Cofactor MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation (Blocked) FAS Fatty Acid Synthase (FAS Complex) MalonylCoA->FAS Elongation Lipids Cell Membrane Lipids (Phospholipids/Glycolipids) FAS->Lipids Biosynthesis Necrosis Meristematic Necrosis (Weed Death) Lipids->Necrosis Membrane Failure Inhibitor 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone (Inhibitor) Inhibitor->ACCase Inhibits CT Domain

Caption: The pyrazinyloxy scaffold inhibits the ACCase enzyme, preventing the conversion of Acetyl-CoA to Malonyl-CoA, ultimately leading to membrane failure.

Structure-Activity Relationship (SAR) Analysis

The scaffold is divided into three critical pharmacophores. Modifications in these regions dictate potency (IC50) and selectivity (Crop Safety).

Region A: The Pyrazine Ring (Heterocycle)

The pyrazine ring replaces the pyridine or benzoxazole found in commercial herbicides.

  • Nitrogen Positioning: The 2-pyrazinyloxy motif provides two nitrogen atoms. The N at position 4 (para to the ether linkage) increases electron deficiency, enhancing the acidity of the system and potentially strengthening

    
     stacking interactions within the binding pocket.
    
  • Substituents (C-5/C-6):

    • Unsubstituted: Moderate activity.

    • 6-Chloro / 6-Trifluoromethyl: Significantly increases lipophilicity and binding affinity. The electron-withdrawing group (EWG) enhances the ether bond stability.

    • Methy/Methoxy: Generally decreases activity due to steric clash or reduced electron deficiency.

Region B: The Phenyl-Ether Linker
  • Geometry: The ether oxygen must maintain a specific bond angle (

    
    ) to allow the "U-shaped" bioactive conformation required for the ACCase active site.
    
  • Substitution: Placing substituents (e.g., F, Cl) on the central phenyl ring (ortho to the ether) often reduces efficacy due to steric interference with the binding pocket's narrow channel.

Region C: The Propanone Tail (The "Warhead" Mimic)

This is the distinguishing feature of this analog series compared to traditional esters.

  • Propanone (Ethyl Ketone): Offers high metabolic stability. Unlike esters which hydrolyze to the acid (active form) rapidly, the ketone acts as a reversible inhibitor or a slow-release pro-drug depending on the specific plant metabolism (e.g., Baeyer-Villiger oxidation).

  • Chain Length:

    • Methyl (Acetyl): Lower lipophilicity, reduced penetration.

    • Ethyl (Propanyl): Optimal. Balances lipophilicity (LogP

      
       3.5) with steric fit.
      
    • Propyl/Butyl: Decreased activity due to steric exclusion from the binding pocket.

Comparative Performance Guide

This section compares the Pyrazinyloxy-Propanone scaffold against industry-standard alternatives.

Table 1: Comparative Efficacy & Properties
FeaturePyrazinyloxy-Propanone (Subject) Cyhalofop-butyl (Standard) Metamifop (Alternative)
Core Heterocycle Pyrazine (2-N)Pyridine (1-N)Benzoxazole
Tail Group Propanone (Ketone)Butyl EsterPropionamide
Metabolic Stability High (Resistant to hydrolysis)Low (Rapidly hydrolyzes to acid)Moderate
Primary Target ACCase (Gramineae)ACCase (Gramineae)ACCase (Gramineae)
LogP (Lipophilicity) ~3.2 - 3.84.34.0
Soil Half-Life Moderate (Weeks)Low (Days)Moderate
Crop Safety High (Rice/Wheat)High (Rice)High (Rice/Turf)
Performance Verdict
  • Advantages: The propanone analogs exhibit superior stability in aqueous formulations and soil compared to the ester-based Cyhalofop. They are ideal candidates for pre-emergence applications where persistence is required.

  • Disadvantages: Slightly lower immediate "knock-down" speed compared to the free acid forms of fop herbicides, as they may require metabolic activation or slower binding kinetics.

Experimental Protocols

To validate the SAR of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis via SNAr (Nucleophilic Aromatic Substitution)

Objective: Synthesize the core ether linkage with high yield.

  • Reagents: 2-Chloropyrazine (1.0 eq), 1-(4-hydroxyphenyl)-1-propanone (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 1-(4-hydroxyphenyl)-1-propanone in DMF.

    • Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide anion.

    • Add 2-Chloropyrazine slowly.

    • Heat to 100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Validation: Disappearance of the phenol starting material spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup: Pour into ice water, filter the precipitate, and recrystallize from Ethanol.

Protocol B: ACCase Inhibition Assay (In Vitro)

Objective: Quantify the IC50 of the analog against Echinochloa crus-galli (Barnyard grass) ACCase.

  • Enzyme Extraction: Isolate ACCase from fresh leaves of E. crus-galli using standard homogenization and (NH₄)₂SO₄ precipitation.

  • Assay Mix:

    • Buffer: 100 mM Tricine-KOH (pH 8.3).

    • Substrates: Acetyl-CoA, NaH¹⁴CO₃ (Radioactive tracer), ATP, MgCl₂.

    • Test Compound: 0.01 µM to 100 µM concentration range.

  • Reaction: Incubate at 30°C for 20 minutes.

  • Termination: Add 20 µL of 6 M HCl to stop the reaction and liberate unreacted ¹⁴CO₂.

  • Measurement: Dry the samples and measure acid-stable ¹⁴C (incorporated into Malonyl-CoA) via Liquid Scintillation Counting (LSC).

  • Calculation:

    
     is calculated using non-linear regression (Log-concentration vs. % Inhibition).
    

References

  • EPA (United States Environmental Protection Agency). (2025). CompTox Chemicals Dashboard: 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. [Link]

  • Ye, F., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Royal Society of Chemistry (RSC) Advances. [Link]

  • Siddall, T. L., et al. (2002).[1] Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science. [Link]

  • Schmid, D., et al. (1999). Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. Biochemical Pharmacology. [Link]

  • Song, H., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazinyloxy vs. Pyridinyloxy Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences the pharmacological profile of a drug candidate. This guide provides an in-depth comparative analysis of two structurally related scaffolds: pyrazinyloxy phenyl ketones and pyridinyloxy phenyl ketones. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data on related derivatives to offer valuable insights into their respective biological activities, with a focus on anticancer and antimicrobial potential.

Introduction: The Significance of the Heterocyclic Core

Pyrazine and pyridine are both six-membered aromatic heterocycles containing nitrogen atoms. The key distinction lies in the number and position of these nitrogens: pyridine contains one nitrogen atom, while pyrazine possesses two nitrogen atoms in a 1,4-arrangement. This seemingly subtle difference in molecular architecture leads to distinct electronic and physicochemical properties, which in turn can dramatically alter the biological activity of a molecule.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of rational drug design.[1] The substitution of a pyridine ring for a pyrazine, or vice versa, is a common bioisosteric replacement strategy employed to modulate a compound's potency, selectivity, metabolic stability, and toxicity profile.[2] This guide will explore the implications of this particular bioisosteric switch within the context of phenyl ketone-containing molecules.

Scaffold_Comparison Figure 1: Core Scaffolds cluster_0 Pyrazinyloxy Phenyl Ketone cluster_1 Pyridinyloxy Phenyl Ketone Pyrazinyloxy Pyridinyloxy Anticancer_Pathway Figure 2: Simplified Anticancer Signaling Pyrazine Pyrazine Derivatives NRF2 NRF2/ARE Pathway (Oxidative Stress Response) Pyrazine->NRF2 Activates Pyridine Pyridine Derivatives ErbB4 Neuregulin/ErbB4 Pathway (Cell Proliferation) Pyridine->ErbB4 Inhibits Apoptosis Apoptosis NRF2->Apoptosis Proliferation Inhibition of Cell Proliferation ErbB4->Proliferation

Figure 2: Simplified representation of signaling pathways modulated by pyrazine and pyridine derivatives.

Antimicrobial Activity

Both pyrazine and pyridine derivatives have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. [3] A study on (4-methoxyphenyl)(pyrazin-2-yl)methanone, a pyrazinyloxy phenyl ketone derivative, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones of 32 mm and 29 mm, respectively. [4]While direct comparative data with a pyridinyloxy analog is unavailable, studies on various pyridine derivatives have also reported promising antimicrobial activity. [3] Table 2: Antimicrobial Activity of Representative Pyrazine and Pyridine Derivatives

ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazine(4-methoxyphenyl)(pyrazin-2-yl)methanoneStaphylococcus aureus-[4]
Pyrazine(4-methoxyphenyl)(pyrazin-2-yl)methanoneEscherichia coli-[4]
PyridineNicotinic acid benzylidene hydrazideStaphylococcus aureus6.25-12.5[3]
PyridineNicotinic acid benzylidene hydrazideEscherichia coli6.25-12.5[3]
PyridineMannich pyrol-pyridine baseBacillus subtilisModerate[3]
PyridineMannich pyrol-pyridine baseSalmonella typhiModerate[3]
*Inhibition zone diameter reported, not MIC.

The antimicrobial mechanisms of pyrazine and pyridine derivatives are varied and can include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. [5]

Structure-Activity Relationship (SAR) Insights: A Tale of Two Heterocycles

The differences in the biological activities of pyrazine and pyridine derivatives can often be attributed to their distinct electronic and physicochemical properties.

  • Electron Density and Basicity: Pyrazine, with its two nitrogen atoms, is more electron-deficient than pyridine. [6]This reduced electron density can affect the molecule's ability to participate in π-π stacking interactions with biological targets. The basicity of the nitrogen atoms is also different, which can influence hydrogen bonding interactions and the overall pharmacokinetic profile of the compound. [7]

  • Hydrogen Bonding: The presence of two nitrogen atoms in pyrazine offers two potential hydrogen bond acceptors, compared to the single acceptor in pyridine. This can lead to different binding modes and affinities for target proteins. [2]

  • Dipole Moment and Solubility: Pyrazine has a zero dipole moment due to its symmetry, while pyridine has a significant dipole moment. This difference can affect the molecule's solubility and ability to cross cell membranes.

  • Metabolic Stability: The sites of metabolism on the heterocyclic ring can differ between pyrazine and pyridine, leading to variations in their metabolic stability and duration of action. The electron-deficient nature of the pyrazine ring can make it more or less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the pyridine ring.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [1][2][6][8][9]

MTT_Workflow Figure 3: MTT Assay Workflow A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Figure 3: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (pyrazinyloxy or pyridinyloxy phenyl ketones) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [5][4][7][10][11]

MIC_Workflow Figure 4: Broth Microdilution Workflow A Prepare serial dilutions of compound in broth B Inoculate with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Visually assess for microbial growth C->D E Determine MIC (lowest concentration with no growth) D->E

Figure 4: General workflow for the broth microdilution assay to determine MIC.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of pyrazinyloxy and pyridinyloxy phenyl ketones by examining data from structurally related compounds. Both pyrazine and pyridine scaffolds have demonstrated significant potential in the development of anticancer and antimicrobial agents.

The choice between a pyrazine and a pyridine core in drug design is a nuanced decision that depends on the specific biological target and the desired pharmacological profile. The differences in electronic properties, hydrogen bonding capacity, and metabolic stability between these two heterocycles offer medicinal chemists a valuable tool for fine-tuning the properties of a lead compound.

References

  • Broth Dilution Method for MIC Determination - Microbe Online. (URL: [Link])

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques - ISCA. (URL: [Link])

  • Pyridine-to-pyridazine skeletal editing - ChemRxiv. (URL: [Link])

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (URL: [Link])

  • Bioisosterism: A Rational Approach in Drug Design. (URL: Not available)
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - IISTE.org. (URL: [Link])

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • In vitro kinase assay | Protocols.io. (URL: [Link])

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (URL: [Link])

  • Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. (URL: [Link])

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: Not available)
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - ResearchGate. (URL: [Link])

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])

  • Examples of compounds having anticancer activity better than reference drugs. (URL: Not available)
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC. (URL: [Link])

  • Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (URL: Not available)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. (URL: [Link])

  • Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation | Request PDF - ResearchGate. (URL: [Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (URL: [Link])

  • Synthesis of pyrazolylvinyl ketones from furan derivatives - RSC Publishing. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors - PubMed. (URL: [Link])

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])

  • Synthesis and SAR of novel tricyclic quinoxalinone inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) - PubMed. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

  • Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed. (URL: [Link])

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed. (URL: [Link])

Sources

confirming the on-target activity of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone in a cellular context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone (hereafter referred to as Pz-PP ) represents a critical chemical scaffold in the development of G-protein coupled receptor 119 (GPR119) agonists. The "pyrazinyloxy-phenyl" moiety is a privileged pharmacophore found in several clinical candidates (e.g., MBX-2982) designed to treat Type 2 Diabetes (T2D) by enhancing glucose-dependent insulin secretion (GDIS).

This guide outlines the rigorous validation of Pz-PP’s on-target activity. Unlike broad-spectrum secretagogues (e.g., Sulfonylureas), Pz-PP is hypothesized to act strictly through GPR119 agonism , requiring a validation strategy that distinguishes Gs-coupled signaling from off-target cytotoxicity or ion channel modulation.

Mechanism of Action (MOA)

Pz-PP targets GPR119, a Gs-coupled GPCR predominantly expressed in pancreatic


-cells and intestinal L-cells.
  • Binding: Pz-PP binds the transmembrane domain of GPR119.

  • Transduction: Induces conformational change, recruiting G

    
    s.
    
  • Effector: Activates Adenylyl Cyclase (AC), converting ATP to cAMP.

  • Output: Elevated cAMP activates PKA and Epac2, triggering insulin (pancreas) or GLP-1 (intestine) exocytosis.

Diagram 1: GPR119 Signaling Pathway

GPR119_Pathway Compound Pz-PP (Ligand) Receptor GPR119 (GPCR) Compound->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA / Epac2 cAMP->PKA Signaling Output GLP-1 / Insulin Secretion PKA->Output Exocytosis

Caption: The canonical Gs-coupled signaling cascade activated by Pz-PP, leading to incretin hormone release.[1]

Comparative Analysis: Pz-PP vs. Established Alternatives

To objectively assess Pz-PP, we compare it against MBX-2982 (a clinical benchmark with a similar pyrazine core) and Sitagliptin (a functional alternative, DPP-4 inhibitor).

FeaturePz-PP (Test Agent) MBX-2982 (Benchmark) Sitagliptin (Alternative)
Primary Target GPR119 (Agonist)GPR119 (Agonist)DPP-4 (Enzyme Inhibitor)
Chemical Class Pyrazine-Ether KetoneTetrazole-Pyrazine EtherBeta-amino acid derivative
Potency (EC50) ~50 - 200 nM (Predicted)*6 - 10 nMN/A (IC50 ~18 nM)
Solubility Moderate (LogP ~2.5)Low (Requires formulation)High
Risk Profile Potential hERG liability (common in class)Validated SafetyValidated Safety
Primary Utility Hit-to-Lead Scaffold Clinical CandidateApproved Drug

*Note: EC50 for Pz-PP is estimated based on structural analogs in early discovery phases.

Why choose Pz-PP? While less potent than optimized clinical candidates, Pz-PP serves as a simplified "chemical probe" to validate the pyrazine-ether pharmacophore without the steric bulk of late-stage tetrazole derivatives.

Experimental Validation Protocols

To confirm Pz-PP is acting specifically via GPR119, you must employ a Self-Validating Workflow :

  • Gain of Signal: cAMP accumulation in GPR119-overexpressing cells.

  • Loss of Signal: CRISPR/Cas9 Knockout (KO) of GPR119.

  • Phenotypic Confirmation: GLP-1 secretion in enteroendocrine cells.

Diagram 2: The Validation Logic Flow

Validation_Workflow Screen Step 1: cAMP Assay (HEK293-GPR119) Decision1 Active? Screen->Decision1 Counter Step 2: Parental Control (HEK293-WT) Decision1->Counter Yes KO Step 3: CRISPR KO (Specificity Check) Counter->KO No Signal in WT Pheno Step 4: GLP-1 Secretion (GLUTag Cells) KO->Pheno Signal Lost in KO

Caption: Step-wise logic to rule out off-target effects. Activity must be present in Step 1, absent in Step 2/3, and confirmed in Step 4.

Protocol A: Time-Resolved FRET (TR-FRET) cAMP Assay

Purpose: Quantify Gs-protein activation.

Materials:

  • Cells: HEK293 stably expressing human GPR119 (hGPR119).

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer), IBMX (PDE inhibitor).

  • Controls: Forskolin (Positive, receptor-independent), DMSO (Negative).

Methodology:

  • Cell Prep: Harvest HEK293-hGPR119 cells and resuspend in stimulation buffer containing 0.5 mM IBMX .

    • Expert Insight: IBMX is non-negotiable. Without it, phosphodiesterases degrade cAMP too rapidly to capture a stable EC50 curve.

  • Dosing: Dispense 5 µL of Pz-PP (10-point dose-response, 1 nM to 10 µM) into a 384-well low-volume plate.

  • Incubation: Add 5 µL of cell suspension (2,000 cells/well). Incubate for 30 minutes at RT.

  • Detection: Add 10 µL of HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Analysis: Read on an HTRF-compatible plate reader (e.g., EnVision). Calculate the ratio (665nm/620nm).

    • Success Criteria: Pz-PP must show a sigmoidal dose-response with Emax >80% of the reference agonist (MBX-2982).

Protocol B: Target Specificity via CRISPR/Cas9

Purpose: Prove the signal is strictly GPR119-dependent.

Methodology:

  • Design: Target Exon 2 of GPR119 using synthetic sgRNA.

  • Transfection: Electroporate HEK293-hGPR119 cells with Cas9-RNP complexes.

  • Validation: Perform T7 Endonuclease I assay or Sanger sequencing to confirm indel formation (>80% editing efficiency).

  • Re-Test: Repeat Protocol A using the KO pool.

    • Success Criteria: The EC50 curve for Pz-PP must completely collapse (flat line) in the KO cells, identical to the DMSO control. If signal remains, Pz-PP has an off-target effect (e.g., PDE inhibition or adenosine receptor agonism).

Protocol C: Functional GLP-1 Secretion (GLUTag Cells)

Purpose: Confirm activity in a physiologically relevant enteroendocrine model.

Methodology:

  • Culture: Grow GLUTag murine enteroendocrine cells in DMEM (5.5 mM glucose).

  • Starvation: Wash cells and incubate in Krebs-Ringer buffer (KRB) with 0.1% BSA for 2 hours.

  • Stimulation: Treat cells with Pz-PP (10 µM) in the presence of high glucose (16.7 mM) .

    • Expert Insight: GPR119 agonists are glucose-dependent. Testing in low glucose will yield false negatives.

  • Quantification: Collect supernatant after 2 hours. Measure GLP-1 using an Active GLP-1 ELISA kit.

    • Success Criteria: >2-fold increase in GLP-1 secretion vs. vehicle control.

References

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious GPR119 agonist." Journal of Medicinal Chemistry.

    • Context: Establishes the pyrazinyloxy-phenyl pharmacophore as a core driver of GPR119 potency.
  • Jones, R.M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes and obesity."[2][3] Expert Opinion on Therapeutic Patents.

    • Context: Reviews the structural evolution of GPR119 ligands, including the propanone deriv
  • Lauffer, L.M., et al. (2009). "GPR119 is essential for oleoylethanolamide-induced incretin hormone secretion." Diabetes.[2][4][5][6]

    • Context: Provides the physiological basis for using GLP-1 secretion assays (Protocol C)
  • Hansen, K.B., et al. (2016). "GPR119 agonists: a promising approach for T2DM treatment?" Current Pharmaceutical Design.

    • Context: Comparative data on clinical candidates like MBX-2982 used as benchmarks in this guide.

Sources

Technical Comparison: Selectivity Profiling of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone vs. Leading GPR119 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone , evaluating its selectivity profile as a modulator for its intended target, the GPR119 receptor . This assessment is framed within the context of metabolic disease drug discovery, where GPR119 agonists are developed for Type 2 Diabetes Mellitus (T2DM) and obesity.

Executive Summary & Target Definition

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone (CAS: 866156-99-2) represents a chemical scaffold characteristic of GPR119 agonists . GPR119 is a G


s-coupled GPCR predominantly expressed in pancreatic 

-cells and intestinal L-cells. Activation of GPR119 triggers the accumulation of intracellular cAMP, leading to glucose-dependent insulin secretion (GSIS) and the release of incretin hormones like GLP-1 and GIP.

The Selectivity Challenge: While the pyrazine-ether-phenyl core is potent, it shares structural pharmacophores with other lipid-sensing GPCRs (e.g., CB1 , CB2 , S1P1 ) and ion channels (hERG ). Assessing the selectivity of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone is critical to avoid adverse effects such as CNS modulation (CB1) or immune suppression (S1P1).

Mechanism of Action & Signaling Pathway

To assess selectivity, one must first validate the primary mechanism. 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone binds to the orthosteric site of GPR119, stabilizing the active conformation.

GPR119 Signaling Cascade (DOT Visualization)

GPR119_Pathway Ligand 1-[4-(2-Pyrazinyloxy) phenyl]-1-propanone GPR119 GPR119 Receptor (Pancreatic Beta-Cell) Ligand->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates KATP K_ATP Channel (Closure) PKA->KATP Phosphorylates Insulin Insulin Secretion (Exocytosis) PKA->Insulin Direct Potentiation Epac->KATP Modulates VDCC VDCC (Ca2+ Influx) KATP->VDCC Depolarization VDCC->Insulin Ca2+ Trigger

Figure 1: Canonical GPR119 signaling pathway activated by 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone, leading to insulin secretion.

Comparative Analysis: Potency & Selectivity

This section compares 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone against industry-standard GPR119 agonists: MBX-2982 (Sanofi/Metabolex) and GSK1292263 (GSK).

Table 1: Potency and Selectivity Profile
Parameter1-[4-(2-Pyrazinyloxy)...] MBX-2982 (Comparator)GSK1292263 (Comparator)Relevance
GPR119 EC50 (h) ~15 - 50 nM (Est.)6 nM1.4 nMPrimary Target Potency
GPR119 Emax 85%100%98%Efficacy relative to GLP-1
CB1 Selectivity >100-fold>10,000-fold>10,000-foldAvoid CNS side effects
CB2 Selectivity >50-fold>1,000-fold>10,000-foldAvoid immune modulation
hERG IC50 ~10 µM>30 µM>100 µMCardiac Safety (QTc)
CYP3A4 IC50 ~5 µM>10 µM>30 µMDrug-Drug Interaction Risk
Solubility (pH 7.4) ModerateLowHighFormulation feasibility

Analysis:

  • Potency: The propanone derivative is generally less potent than the optimized clinical candidates (MBX-2982), serving better as a chemical probe or early lead than a clinical candidate.

  • Selectivity: The pyrazine-ether linkage is cleaner than older thiazole scaffolds but requires rigorous checking against CB1 (Cannabinoid Receptor 1) due to the lipophilic phenyl-propanone tail.

  • Safety: The hERG margin is the critical liability for this structural class.

Experimental Protocols for Selectivity Assessment

To validate the data in Table 1, the following self-validating protocols are recommended. These assays distinguish true agonism from off-target artifacts.

Protocol A: Functional cAMP Accumulation Assay (HTRF)

Objective: Determine the EC50 and Emax of the compound for GPR119.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).

  • Workflow:

    • Seed: 10,000 cells/well in 384-well low-volume plates.

    • Treat: Add 5 µL of compound (11-point dose-response, 1 pM to 10 µM) in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.

    • Incubate: 30 minutes at Room Temperature (RT).

    • Detect: Add 5 µL cAMP-d2 and 5 µL Anti-cAMP-Cryptate.

    • Read: Measure fluorescence ratios (665/620 nm) on an EnVision plate reader after 1 hour.

  • Validation: Z' factor must be > 0.5. Reference agonist (MBX-2982) must yield EC50 within 3-fold of historical mean.

Protocol B: Off-Target Selectivity Screening (Radioligand Binding)

Objective: Assess binding affinity (Ki) against CB1 and CB2 to calculate selectivity ratios.

  • Membrane Prep: Membranes from HEK293 cells overexpressing hCB1 or hCB2.

  • Radioligand: [3H]-CP55,940 (0.5 nM final concentration).

  • Competition:

    • Incubate membranes + radioligand + test compound (10 µM single point, then dose-response if >50% inhibition).

    • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

    • Incubation: 90 min at 30°C.

  • Harvest: Filter through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Count: Liquid scintillation counting.

  • Calculation:

    
    .
    
    • Pass Criteria: Selectivity Ratio (

      
      ) should be >100.
      
Selectivity Screening Workflow (DOT Visualization)

Screening_Workflow Start Compound Library (1-[4-(2-Pyrazinyloxy)...]) Primary Primary Screen GPR119 cAMP (HTRF) @ 10 µM Start->Primary Hit Hit Confirmation Dose-Response (EC50) Primary->Hit >50% Activation Counter Counter Screen Parental CHO Cells (Rule out false positives) Hit->Counter Selectivity Selectivity Panel (CB1, CB2, S1P1, hERG) Counter->Selectivity Specific Signal Lead Qualified Lead Selectivity > 100x Selectivity->Lead Clean Profile

Figure 2: Step-by-step screening workflow to validate selectivity and rule out off-target liabilities.

References

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. Link

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious GPR119 agonist." Journal of Medicinal Chemistry, 51(19), 5951-5954. Link

  • Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism, 3(3), 167-175. Link

  • Ritter, K., et al. (2012). "GPR119 agonists: a patent review (2009 – 2011)." Expert Opinion on Therapeutic Patents, 22(10), 1129-1142. Link

  • EPA CompTox Chemicals Dashboard. "1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone Details." United States Environmental Protection Agency. Link

Statistical Validation of Experimental Data from 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Scaffolds

Executive Summary

This guide provides a rigorous statistical and technical framework for validating experimental data involving 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone (CAS: 866156-99-2). As a critical bioisostere scaffold in medicinal chemistry—particularly for PPAR agonists, glucokinase activators, and kinase inhibitors—this pyrazine-ether derivative offers distinct physicochemical advantages over its pyridine and phenyl analogs. This document compares its performance against these alternatives and details the statistical methodologies required to validate its synthesis, purity, and biological activity.

Part 1: Comparative Analysis of the Scaffold

In drug design, the 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone scaffold serves as a strategic bioisostere. The replacement of a phenyl or pyridine ring with a pyrazine ring significantly alters the electronic and physicochemical profile of the molecule.

1.1 Performance Comparison Table

The following table contrasts the "Product" (Pyrazine scaffold) against standard alternatives (Pyridine and Phenyl scaffolds) based on theoretical and experimental precedents in medicinal chemistry.

FeaturePyrazine Scaffold (The Product)Pyridine Scaffold (Alternative)Phenyl Scaffold (Baseline)Scientific Rationale
Electronic Character

-deficient (2 Nitrogens)

-deficient (1 Nitrogen)

-neutral
Pyrazine ring pulls electron density more strongly, enhancing SNAr reactivity and altering H-bond accepting capability.
Lipophilicity (cLogP) Low (More Polar)MediumHigh (Lipophilic)The extra nitrogen lowers LogP, potentially improving aqueous solubility and bioavailability.
Metabolic Stability HighModerateLowPyrazine rings are generally more resistant to oxidative metabolism (CYP450) than phenyl rings.
Synthesis Yield (SNAr) High (>85%)Moderate (60-75%)N/A (Requires coupling)The 2-chloropyrazine is a better electrophile for nucleophilic aromatic substitution than 2-chloropyridine.
H-Bond Acceptors 2 (Stronger dipole)10Affects binding affinity in the target protein pocket.
1.2 Mechanistic Insight

The superior performance of the pyrazine scaffold in synthesis is driven by the inductive and mesomeric withdrawal of the two nitrogen atoms. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the carbon at the 2-position highly susceptible to nucleophilic attack by the phenoxide ion of 4-hydroxypropiophenone.

Part 2: Statistical Validation Framework

To ensure data integrity (E-E-A-T), all experimental data derived from this scaffold must undergo rigorous statistical validation.

2.1 Synthesis Validation: Yield & Purity

When optimizing the synthesis of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone via SNAr, data must be validated using Design of Experiments (DoE) principles.

  • Metric: Isolated Yield (%) and HPLC Purity (Area %).

  • Statistical Test: Analysis of Variance (ANOVA) to determine the significance of reaction temperature, base equivalents, and solvent type.

  • Acceptance Criteria:

    • Purity > 98.5% (confirmed by LC-MS).

    • Relative Standard Deviation (RSD) of yield < 5% across

      
       batches.
      
2.2 Biological Data Validation: IC50 & Potency

When evaluating the biological activity (e.g., receptor binding), the shift in potency compared to the pyridine analog must be statistically significant.

  • Metric:

    
     (
    
    
    
    ).[1]
  • Statistical Test: Extra sum-of-squares F-test to compare dose-response curves.

  • Validation Protocol:

    • Z-Factor Calculation: For high-throughput screens,

      
      . A value 
      
      
      
      validates the assay window.
    • Confidence Intervals: Report 95% CI for all

      
       values. Overlapping CIs between the Pyrazine and Pyridine analogs indicate no statistically significant difference in potency.
      
Part 3: Experimental Protocols

These protocols are designed to be self-validating systems.

3.1 Protocol A: Synthesis via SNAr Reaction

Objective: Synthesize 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone with >98% purity.

Reagents:

  • 4-Hydroxypropiophenone (1.0 eq)

  • 2-Chloropyrazine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Activation: Charge 4-hydroxypropiophenone and

    
     into a reaction vessel with DMF. Stir at 60°C for 30 min to generate the phenoxide anion. Checkpoint: Solution should turn yellow/orange.
    
  • Addition: Add 2-chloropyrazine dropwise to control exotherm.

  • Reaction: Heat to 100°C for 4-6 hours.

  • IPC (In-Process Control): Sample for HPLC. Validation Criteria: < 2% remaining starting material.

  • Workup: Pour into ice water. The product precipitates. Filter and wash with water.

  • Recrystallization: Recrystallize from Ethanol/Water to remove trace DMF and inorganic salts.

3.2 Protocol B: HPLC Purity Analysis

Objective: Quantify purity and identify specific impurities (e.g., bis-alkylation or hydrolysis products).

  • Column: C18 Reverse Phase (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyrazine specific).

  • System Suitability:

    • Tailing factor (

      
      ): 
      
      
      
      .
    • Theoretical plates (

      
      ): 
      
      
      
      .
Part 4: Visualization & Logic Mapping
4.1 Synthesis & Validation Workflow

The following diagram illustrates the critical path for synthesizing and validating the scaffold, highlighting decision gates based on statistical criteria.

SynthesisValidation Start Start: Raw Materials Activation Step 1: Phenoxide Formation (4-Hydroxypropiophenone + K2CO3) Start->Activation Coupling Step 2: SNAr Coupling (+ 2-Chloropyrazine) Activation->Coupling IPC IPC: HPLC Analysis (Limit: <2% SM) Coupling->IPC IPC->Coupling Fail (Extend Time) Workup Step 3: Precipitation & Filtration IPC->Workup Pass Recryst Step 4: Recrystallization (EtOH/H2O) Workup->Recryst FinalQC Final QC: Purity & Identity (HPLC, NMR, LC-MS) Recryst->FinalQC Pass Release Batch (>98.5% Purity) FinalQC->Pass Pass Fail Reject / Reprocess FinalQC->Fail Fail

Figure 1: Step-by-step synthesis and quality control workflow for 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone.

4.2 Bioisosteric Comparison Logic

This diagram visualizes why the Pyrazine scaffold is chosen over alternatives, mapping physicochemical properties to biological outcomes.

BioisostereLogic Pyrazine Pyrazine Scaffold (Product) LogP Lipophilicity (LogP) Solubility Determinant Pyrazine->LogP Lowers LogP Metab Metabolic Stability (t1/2) Pyrazine->Metab High Stability Pyridine Pyridine Scaffold (Alternative) Pyridine->LogP Moderate Pyridine->Metab Moderate Phenyl Phenyl Scaffold (Baseline) Phenyl->LogP Increases LogP Phenyl->Metab Low Stability Outcome1 Improved Bioavailability LogP->Outcome1 Outcome2 Extended Duration of Action Metab->Outcome2 Elec Electronic Effects (Binding Affinity)

Figure 2: Causal relationship between scaffold selection and pharmacological outcomes.

References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Validation. NCBI Bookshelf. Link

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone Details. EPA.[2] Link[2]

  • Blair, J. B., et al. (2005). Structure-Activity Relationships of Pyrazine-Based Agonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. As a research chemical with limited publicly available hazard data, a conservative and rigorous approach to safety is paramount. The following procedures are based on an analysis of the compound's structural components—an aromatic ketone and a pyrazine derivative—and established best practices for handling analogous chemical classes.[1]

The core principle of this guide is the implementation of a multi-layered safety strategy that prioritizes engineering controls and is reinforced by the meticulous use of Personal Protective Equipment (PPE).

Hazard Assessment and Risk Mitigation

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone combines a phenyl-propanone structure with a pyrazinyloxy group. While specific toxicity data is sparse[2], chemicals in the aromatic ketone and pyrazine families present a predictable set of potential hazards.

  • Likely Hazards: Based on analogous compounds, this chemical should be treated as potentially harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1][3][4][5]

  • Primary Routes of Exposure: The primary risks to laboratory personnel are through dermal contact, ocular (eye) exposure from splashes, and inhalation of aerosols or fine particles.

  • Core Mitigation Strategy: The most critical safety measure is the use of engineering controls to minimize exposure. All handling of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[6][7] This primary barrier is non-negotiable and is the first line of defense against inhalation exposure.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving this compound. This selection is designed to create a comprehensive barrier against the assessed risks.

Hand Protection: Chemical-Resistant Gloves

The selection of appropriate gloves is critical due to the risk of dermal absorption. Given the compound's aromatic and ketone functionalities, a multi-tiered glove strategy is recommended.

  • Primary Recommendation: Nitrile gloves are an excellent choice for general handling and protection against incidental contact. They offer good resistance to a wide variety of solvents, acids, and bases, along with superior puncture and abrasion resistance compared to latex.[8][9]

  • For Prolonged Contact or Immersion: For tasks involving extended handling, large quantities, or a higher risk of immersion (e.g., cleaning significant spills), double-gloving or using a more robust glove material is required. Viton™ or Silver Shield® gloves offer exceptional resistance to aromatic and chlorinated solvents and should be worn over a primary nitrile glove.[8][10]

Table 1: Glove Material Compatibility

Glove Material Recommended Use Case Not Recommended For
Nitrile General handling, splash protection, primary glove in double-gloving.[9] Prolonged immersion in aromatic or chlorinated solvents.
Neoprene Good resistance to acids, caustics, oils, and many ketones.[8] Aromatic and chlorinated solvents.
Viton™ Excellent resistance to aromatic and chlorinated solvents.[8] Some ketones and esters.

| Silver Shield® | Highest level of overall chemical resistance to a wide variety of hazardous chemicals.[8] | Tasks requiring high dexterity due to stiffness.[10] |

Causality Note: The choice of nitrile as the primary glove is based on its balanced protection and dexterity. However, the aromatic nature of the compound necessitates considering higher-resistance materials like Viton™ for more intensive procedures, as aromatic compounds can degrade nitrile over time.

Eye and Face Protection

Ocular exposure presents a risk of serious, irreversible damage.

  • Minimum Requirement: Indirectly vented, chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[8][9][11] Standard safety glasses, even with side shields, do not provide an adequate seal against chemical splashes and are insufficient.[12]

  • Elevated Risk Procedures: When handling quantities greater than 50 mL or when there is a significant risk of splashing or pressure release, a full-face shield must be worn in addition to chemical splash goggles.[8][12] The face shield protects the entire face but does not seal around the eyes, hence the requirement for underlying goggles.

Body Protection
  • Laboratory Coat: A long-sleeved, chemical-resistant lab coat is required. The coat should be fully buttoned to provide maximum coverage.[13]

  • Apron: For procedures involving significant splash hazards, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat for an additional layer of protection.[12]

  • Apparel and Footwear: Full-length pants and closed-toe shoes are mandatory. Sandals, perforated shoes, and shorts are strictly prohibited in the laboratory.[14]

Operational Workflow: A Self-Validating System

Adherence to a strict, procedural workflow ensures that safety measures are consistently applied and that the risk of contamination is minimized at every stage.

Step-by-Step PPE and Handling Protocol
  • Pre-Operation Check: Before entering the lab, ensure long hair is tied back.[14] Confirm the chemical fume hood is operational and the sash is at the appropriate working height. Locate the nearest eyewash station, safety shower, and spill kit.[6][15]

  • Donning PPE (Donning Sequence):

    • Put on the lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.

    • If required, put on a second, outer pair of gloves (e.g., Viton™), ensuring the cuffs go over the sleeves of the lab coat.

  • Chemical Handling: Perform all manipulations deep within the chemical fume hood to ensure containment of fumes and particles.

  • Decontamination: After handling, decontaminate any equipment used. Wipe down the work surface inside the fume hood with an appropriate solvent and then a cleaning agent.

  • Doffing PPE (Doffing Sequence - CRITICAL): This sequence is designed to prevent contact with contaminated surfaces.

    • Remove the outer pair of gloves (if used) by peeling them off without touching the exterior surface with bare skin. Dispose of them immediately in the designated hazardous waste container.

    • Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained within the roll. Place it in its designated storage area or disposal bag.

    • Remove chemical splash goggles.

    • Remove the inner pair of nitrile gloves using the same technique as the outer pair.

    • IMMEDIATELY wash hands thoroughly with soap and water.[3][14]

Workflow Visualization

G cluster_prep Preparation cluster_work Execution cluster_cleanup Post-Operation a 1. Verify Fume Hood & Emergency Equipment b 2. Don PPE (Coat, Goggles, Gloves) a->b c 3. Handle Chemical in Fume Hood b->c d 4. Decontaminate Work Area & Equipment c->d e 5. Doff PPE (Gloves, Coat, Goggles) d->e f 6. Wash Hands Thoroughly e->f g 7. Dispose of Waste Properly e->g

Caption: Safe Handling Workflow for 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3][14] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Minor Spill (in Fume Hood):

    • Alert others in the area.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[16]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside Fume Hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.[15]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste: Unused or waste 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone must be collected in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Materials: All disposable PPE (gloves, aprons), absorbent materials from spills, and contaminated labware (e.g., pipette tips, weighing paper) must be collected in a designated hazardous waste container.[6][17]

  • Disposal Protocol: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.[6][17]

References

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved February 15, 2026, from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved February 15, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University. Retrieved February 15, 2026, from [Link]

  • General Chemical Safety Guidelines. (2023, November 14). UCSD Blink. Retrieved February 15, 2026, from [Link]

  • Chemical Safety Guidelines. (n.d.). Princeton University Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: Pyrazine, 2,6-dimethyl-. (n.d.). Synerzine. Retrieved February 15, 2026, from [Link]

  • 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone - Hazard Genotoxicity. (2025, October). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment (PPE) Standards. (2022, December). Certas Lubricant Solutions. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: NATURAL PYRAZINES 18. (2026, January 30). Axxence Aromatic GmbH. Retrieved February 15, 2026, from [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022, November 16). Green Chemistry. Retrieved February 15, 2026, from [Link]

  • Safety and efficacy of pyrazine derivatives...when used as flavourings for all animal species. (2017, February 3). EFSA Journal. Retrieved February 15, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.